molecular formula C22H28Cl2N2O3 B608634 Lorajmine hydrochloride CAS No. 40819-93-0

Lorajmine hydrochloride

カタログ番号: B608634
CAS番号: 40819-93-0
分子量: 439.4 g/mol
InChIキー: HNUSYDFQYYRIHJ-UUFOBPRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lorajmine hydrochloride (CAS 40819-93-0) is a synthetic antiarrhythmic cardiovascular agent classified as a Class Ia antiarrhythmic drug . It is a monochloroacetyl derivative of the alkaloid ajmaline and functions as a sodium channel blocker . Its primary research application involves the study of cardiac electrophysiology, as it exhibits properties that suppress abnormal heart rhythms by targeting voltage-gated sodium channels in cardiac tissue, including SCN5A . Upon administration, lorajmine is rapidly hydrolyzed by plasma and tissue esterases to its active metabolite, ajmaline . This rapid conversion and its inherent chemical instability in plasma are critical considerations for researchers in designing pharmacokinetic and experimental protocols . The compound's mechanism, which involves modulating the adrenergic signaling pathway in cardiomyocytes, makes it a valuable tool for investigating arrhythmogenic mechanisms and potential therapeutic interventions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

40819-93-0

分子式

C22H28Cl2N2O3

分子量

439.4 g/mol

IUPAC名

[(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride

InChI

InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18-,19-,20+,21+,22+;/m0./s1

InChIキー

HNUSYDFQYYRIHJ-UUFOBPRJSA-N

SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl

異性体SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl

正規SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lorajmine hydrochloride;  WIN 11831

製品の起源

United States

Foundational & Exploratory

Class Ia antiarrhythmic agents Lorajmine pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology of Lorajmine, a Class Ia Antiarrhythmic Agent

Abstract

Lorajmine is a Class Ia antiarrhythmic agent, chemically identified as 17-monochloroacetylajmaline, a synthetic derivative of the natural alkaloid ajmaline.[1] As a member of the Vaughan Williams classification, its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, leading to a depression of the maximum rate of depolarization and a prolongation of the cardiac action potential duration.[1][2] A crucial aspect of its pharmacology is its nature as a prodrug; lorajmine is rapidly hydrolyzed by plasma and tissue esterases into its active form, ajmaline.[3] This guide provides a comprehensive technical overview of the molecular pharmacology, pharmacokinetics, pharmacodynamics, and clinical considerations of Lorajmine, intended for researchers and drug development professionals. It delves into the causality of its electrophysiological effects and outlines key experimental methodologies for its study, while also addressing the proarrhythmic risks that characterize this class of drugs.

Introduction to Class Ia Antiarrhythmic Agents

The Vaughan Williams Classification System

The Vaughan Williams classification system is a foundational framework for organizing antiarrhythmic drugs based on their primary mechanism of action.[4] Class I agents are unified by their ability to interfere with the fast sodium (Na+) channel (Nav1.5) in cardiac muscle.[2][4][5] This class is further subdivided into Ia, Ib, and Ic based on the kinetics of their interaction with the sodium channel and their resulting effect on the action potential duration (APD).[2][4]

  • Class Ia: Intermediate dissociation kinetics; prolong APD.

  • Class Ib: Fast dissociation kinetics; shorten APD.

  • Class Ic: Slow dissociation kinetics; minimal effect on APD.[2]

Electrophysiology of the Cardiac Action Potential

The cardiac action potential is a multiphasic electrical event that governs myocardial contraction. Class I agents primarily influence Phase 0, the rapid upstroke driven by the influx of sodium ions through fast channels.[6] By blocking these channels, Class I drugs decrease the slope of Phase 0, which translates to a slowing of conduction velocity through the cardiac tissue.[5][6] Class Ia agents also prolong Phase 3 (repolarization), an effect largely attributed to a secondary blockade of potassium (K+) channels, thus extending the overall duration of the action potential.[2]

Lorajmine: A Derivative of Ajmaline

Chemical Structure and Prodrug Nature

Lorajmine is an indole alkaloid, specifically the 17-monochloroacetyl ester of ajmaline.[1] This synthetic modification was designed to alter the pharmacokinetic profile of the parent compound, ajmaline, which is derived from the roots of Rauvolfia serpentina.[1] The most critical pharmacological feature of Lorajmine is its rapid in-vivo conversion. It is effectively a prodrug that is quickly hydrolyzed by esterases present in plasma and tissues, releasing the active therapeutic agent, ajmaline. Consequently, the primary pharmacological and electrophysiological effects observed following Lorajmine administration are attributable to ajmaline.

A related compound, Prajmaline, is a propyl derivative of ajmaline that shares the same Class Ia mechanism and offers a useful analogue for understanding the family of ajmaline-derived antiarrhythmics.[7][8]

Molecular Pharmacology and Mechanism of Action

Primary Target: The Cardiac Sodium Channel (Nav1.5)

The therapeutic and toxic effects of Lorajmine (via ajmaline) are mediated by its interaction with the pore-forming α-subunit of the Nav1.5 voltage-gated sodium channel.[2] This interaction is not static; it is highly dependent on the conformational state of the channel.

State-Dependent Blockade

Class Ia agents exhibit a preference for binding to sodium channels in the open and inactivated states, rather than the resting (closed) state.[2][6] This property, known as use-dependence or state-dependence , is fundamental to their mechanism. During tachyarrhythmias, cardiac cells spend more time in depolarized states, meaning the sodium channels are more frequently in the open and inactivated conformations. This increases the drug's binding and blocking efficacy precisely when the heart rate is abnormally high.[2][6]

Impact on Cardiac Action Potential

By blocking the sodium current (INa), Lorajmine reduces the rate and amplitude of Phase 0 depolarization.[6] This slows the conduction of the electrical impulse throughout the atria, ventricles, and His-Purkinje system. Furthermore, the prolongation of repolarization (Phase 3) extends the effective refractory period (ERP) of the cardiomyocytes.[5] This dual action—slowing conduction and increasing the refractory period—is the basis for its ability to interrupt and prevent re-entrant arrhythmias.[9]

Diagram: Mechanism of Lorajmine on the Cardiac Myocyte

Lorajmine_Mechanism cluster_systemic Systemic Circulation cluster_cellular Cardiomyocyte cluster_effects Electrophysiological Effects cluster_ecg Surface ECG Manifestation lorajmine Lorajmine (Prodrug) Administered hydrolysis Plasma & Tissue Esterases lorajmine->hydrolysis ajmaline Ajmaline (Active Moiety) hydrolysis->ajmaline na_channel Nav1.5 Channel (Open/Inactivated State) ajmaline->na_channel Blocks I(Na) k_channel K+ Channel (Delayed Rectifier) ajmaline->k_channel Blocks I(K) ap Action Potential phase0 ↓ Phase 0 Slope (Slower Conduction) ap->phase0 apd ↑ Action Potential Duration (Longer Refractory Period) ap->apd qrs Widened QRS phase0->qrs qt Prolonged QT apd->qt

Caption: Mechanism of Lorajmine from prodrug activation to ECG effects.

Pharmacokinetics and Metabolism

Direct and extensive pharmacokinetic data for Lorajmine is limited. However, its rapid hydrolysis to ajmaline means its profile is largely dictated by the kinetics of ajmaline. The data for the related derivative, Prajmaline, provides a valuable proxy for understanding the general behavior of this compound class.[7]

Absorption, Distribution, and Metabolism
  • Absorption: Following administration, Lorajmine is absorbed and rapidly subjected to first-pass metabolism via esterase hydrolysis.

  • Metabolism: The primary metabolic step is the cleavage of the chloroacetate group to yield ajmaline. Ajmaline itself undergoes further hepatic metabolism. For the analogue Prajmaline, the main metabolites are 21-carboxyprajmaline and hydroxyprajmaline.[7]

  • Excretion: A portion of the drug is excreted unchanged in the urine (20% for Prajmaline), with the remainder eliminated as metabolites.[7]

Table 1: Pharmacokinetic Parameters of Prajmaline (Ajmaline Analogue)
ParameterValueReference
Oral Bioavailability80%[7]
Plasma Protein Binding60%[7]
Volume of Distribution4-5 L/kg[7]
Distribution Half-Life10 minutes[7]
Elimination Half-Life6 hours[7]
Daily Therapeutic Dose40-80 mg[7]

Pharmacodynamics and Electrophysiological Effects

Effects on the Surface Electrocardiogram (ECG)

The molecular actions of Lorajmine produce distinct changes on the surface ECG, which are hallmarks of Class Ia agents:

  • QRS Complex Prolongation: The slowing of ventricular conduction (a direct result of Phase 0 depression) manifests as a widening of the QRS complex.[2]

  • QT Interval Prolongation: The extension of the action potential duration leads to a longer QT interval on the ECG.[2] This effect is a primary contributor to the proarrhythmic risk associated with the drug.

Anticholinergic Effects

A noteworthy pharmacodynamic feature of some Class Ia drugs is their anticholinergic (vagolytic) activity.[6] By inhibiting the effects of the vagus nerve on the heart, these drugs can paradoxically increase the sinus rate and enhance AV nodal conduction. This can sometimes counteract their direct depressant effects and, in conditions like atrial flutter, may lead to an undesirable increase in the ventricular response rate.[6]

Clinical Considerations and Toxicological Profile

Therapeutic Indications

Lorajmine was used clinically for the treatment of cardiac arrhythmias.[1] The indications for its analogue Prajmaline include paroxysmal tachycardia and arrhythmias associated with Wolff-Parkinson-White syndrome.[7] However, the use of Class Ia agents has significantly declined due to safety concerns.

Adverse Effects and Proarrhythmic Potential

The principal toxicity of Lorajmine and other Class Ia agents is their potential to induce new or worsen existing arrhythmias—a phenomenon known as proarrhythmia. The prolongation of the QT interval can lead to a specific type of polymorphic ventricular tachycardia called Torsades de Pointes. It was observed that in a significant proportion of cases, the administration of lorajmine led to a worsening of arrhythmias. An overdose can result in severe cardiovascular compromise, including bradycardia, tachycardia, hypotension, and death.[7]

Experimental Protocols for Studying Lorajmine

Protocol: Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

This protocol is a cornerstone for characterizing the interaction of a drug like Lorajmine with ion channels.

Objective: To quantify the potency and kinetics of sodium channel blockade by ajmaline (the active metabolite of Lorajmine) in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).

Methodology:

  • Cell Culture: Culture HEK293-Nav1.5 cells under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Preparation: On the day of the experiment, detach cells using a gentle enzyme-free dissociation solution and re-plate them at a low density onto glass coverslips. Allow cells to adhere for at least 1 hour.

  • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope. Perfuse the chamber with an external solution (containing, in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution (containing, in mM: 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2). Cesium is used to block potassium currents.

  • Whole-Cell Configuration: Achieve a giga-ohm seal between the pipette and a single cell. Apply gentle suction to rupture the membrane and establish the whole-cell patch-clamp configuration.

  • Voltage Protocol (Tonic Block): Hold the cell at a negative potential (-120 mV) where most channels are in the resting state. Apply a depolarizing pulse to 0 mV to elicit a sodium current. Apply the drug and measure the reduction in peak current amplitude.

  • Voltage Protocol (Use-Dependent Block): Hold the cell at a more depolarized potential (-80 mV). Apply a train of short depolarizing pulses (e.g., 20 pulses at 5 Hz). Measure the progressive decrease in current amplitude during the pulse train to quantify use-dependence.

  • Data Analysis: Fit the concentration-response data to the Hill equation to determine the IC50 (half-maximal inhibitory concentration) for both tonic and use-dependent block.

Workflow Diagram: Ion Channel Drug Evaluation

Patch_Clamp_Workflow A Cell Line Preparation (e.g., HEK293 expressing Nav1.5) B Plating on Coverslips A->B C Whole-Cell Patch-Clamp Recording B->C D Application of Voltage Protocols (Tonic & Use-Dependence) C->D E Drug Perfusion (Varying Concentrations of Ajmaline) D->E During Protocol F Data Acquisition (Sodium Current Traces) E->F G Data Analysis (Peak Current Measurement) F->G H Pharmacological Modeling (IC50 Determination) G->H

Caption: Experimental workflow for evaluating a channel-blocking drug.

Conclusion and Future Directions

Lorajmine is a classic example of a Class Ia antiarrhythmic agent, acting as a prodrug for the potent sodium channel blocker ajmaline. Its pharmacology is defined by a use-dependent blockade of Nav1.5 channels, resulting in slowed cardiac conduction and prolonged action potential duration. While these mechanisms can terminate re-entrant arrhythmias, they are inextricably linked to a significant risk of proarrhythmia, particularly Torsades de Pointes. This dual-edged sword has led to a marked decline in the clinical use of Lorajmine and its class. For drug development professionals, the study of compounds like Lorajmine provides critical insights into the complex relationship between ion channel modulation, cardiac electrophysiology, and the narrow therapeutic window of antiarrhythmic therapy. Future research in this area focuses on developing agents with greater selectivity or more favorable kinetic profiles to minimize proarrhythmic risk while retaining therapeutic efficacy.

References

  • Wikipedia. Prajmaline. [Link]

  • CV Pharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers). [Link]

  • Wikipedia. Lorajmine. [Link]

  • PubMed. [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications]. [Link]

  • Lecturio. Class 1 Antiarrhythmic Drugs (Sodium Channel Blockers). [Link]

  • Deranged Physiology. Class I antiarrhythmic agents. [Link]

  • Wikipedia. Antiarrhythmic agent. [Link]

  • Inxight Drugs. LORAJMINE. [Link]

  • PubChem. Lorajmine. [Link]

  • PubChem. Prajmaline. [Link]

Sources

Technical Whitepaper: The Evolution and Pharmacology of Lorajmine

Author: BenchChem Technical Support Team. Date: February 2026

From Natural Alkaloid to Semisynthetic Antiarrhythmic

Executive Summary

Lorajmine (17-monochloroacetylajmaline) represents a pivotal chapter in the medicinal chemistry of indole alkaloids.[1] Developed as a semisynthetic derivative of Ajmaline , a natural product isolated from Rauwolfia serpentina, Lorajmine was engineered to overcome the pharmacokinetic limitations of its parent compound—specifically, poor oral bioavailability.[1]

This technical guide analyzes the structural modifications that define Lorajmine, its mechanism as a Class Ia/Ic antiarrhythmic agent, and the specific experimental protocols used to characterize its activity.[1] While largely superseded in modern clinical practice by newer agents, Lorajmine remains a significant case study in the derivatization of natural ion-channel blockers.[1]

The Alkaloid Foundation: Ajmaline Limitations

Ajmaline is a class Ia antiarrhythmic agent used primarily today as a diagnostic tool for Brugada Syndrome due to its potent sodium channel blocking ability.[2] However, its therapeutic utility as a chronic oral medication was historically hampered by two factors:[1]

  • Low Bioavailability: Extensive first-pass metabolism.

  • Erratic Absorption: The polar hydroxyl groups on the ajmaline rigid backbone limit passive diffusion across the gastrointestinal epithelium.

The Solution: Esterification of the C-17 hydroxyl group to increase lipophilicity, leading to the development of Lorajmine.[1]

Chemical Evolution: Synthesis of Lorajmine

The transition from Ajmaline to Lorajmine involves the introduction of a chloroacetyl group at the C-17 position. This modification serves a dual purpose: it masks the polar hydroxyl group to enhance membrane permeability and alters the metabolic stability of the molecule.

3.1 Structural Logic
  • Parent: Ajmaline (

    
    )[1]
    
  • Derivative: Lorajmine (

    
    )[1][3]
    
  • Modification: 17-O-chloroacetylation.[1]

3.2 Representative Synthetic Protocol

Note: The following is a standardized chemical workflow for the selective acylation of complex alkaloids, representative of the industrial synthesis of Lorajmine.

Objective: Selective esterification of the C-17 secondary alcohol.

Reagents:

  • Ajmaline (anhydrous)[1]

  • Chloroacetyl chloride (Acylating agent)[1]

  • Triethylamine (Base/Scavenger)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of anhydrous Ajmaline in 50 mL of dry DCM under an inert nitrogen atmosphere.

  • Base Addition: Add 12 mmol of Triethylamine (TEA) to the solution. Cool the mixture to 0°C to suppress side reactions (N-acylation).

  • Acylation: Dropwise addition of Chloroacetyl chloride (11 mmol) over 30 minutes. The slow addition prevents exotherms that could degrade the indole backbone.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1) until the starting material (Ajmaline,

    
    ) converts to the ester (
    
    
    
    ).[1]
  • Quenching: Quench with saturated

    
     solution to neutralize excess acid.
    
  • Purification: Extract the organic layer, dry over

    
    , and concentrate in vacuo. Recrystallize from ethanol/ether to yield Lorajmine hydrochloride.
    
3.3 Visualization: Synthetic Pathway

Synthesis Ajmaline Ajmaline (C17-OH) Intermediate Transition State (Tetrahedral Intermediate) Ajmaline->Intermediate Nucleophilic Attack Reagents Chloroacetyl Chloride + Triethylamine Reagents->Intermediate Lorajmine Lorajmine (17-chloroacetyl ester) Intermediate->Lorajmine Elimination of HCl

Figure 1: Synthetic pathway transforming Ajmaline to Lorajmine via acylation.[1]

Pharmacodynamics: Mechanism of Action[1]

Lorajmine functions as a use-dependent Sodium Channel Blocker . It binds to the alpha-subunit of the voltage-gated


 channel, primarily in the open or inactivated state.[1]
4.1 The Modulated Receptor Hypothesis

Unlike simple pore pluggers, Lorajmine exhibits "state-dependent" binding.[1]

  • Resting State: Low affinity.

  • Open/Inactivated State: High affinity.

  • Result: The drug blocks high-frequency firing (tachycardia) while sparing normal sinus rhythm, a phenomenon known as "use-dependence."[1]

4.2 Electrophysiological Effects[1][4]
  • Phase 0: Decreases

    
     (rate of depolarization).
    
  • Conduction Velocity: Slowed in atrial, ventricular, and Purkinje fibers.[1][4]

  • Refractory Period: Lengthened (Class Ia characteristic).[1]

4.3 Visualization: Ion Channel Gating

Mechanism Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked Blocked State (Lorajmine Bound) Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Blocked->Resting Slow Dissociation

Figure 2: State-dependent binding of Lorajmine to the cardiac sodium channel.[1]

Pharmacokinetics: Comparative Analysis

The primary driver for Lorajmine's development was the improvement of pharmacokinetic parameters over Ajmaline.

5.1 Data Comparison Table
ParameterAjmaline (Parent)Lorajmine (Derivative)Clinical Implication
Route of Admin IV (Oral is poor)Oral / IVLorajmine allowed for outpatient maintenance therapy.[1]
Bioavailability < 30% (Oral)~60-80% (Oral)The chloroacetyl group protects against immediate first-pass degradation.[1]
Half-life (

)
~15 mins (distribution)4–7 hoursLorajmine permits less frequent dosing.[1]
Metabolism Rapid hepatic CYP450Hydrolysis

Ajmaline
Lorajmine acts partly as a prodrug, releasing ajmaline slowly.
Lipophilicity Low (Polar)HighEnhanced tissue penetration and CNS entry.[1]
5.2 Metabolic Fate

Lorajmine is subject to hydrolysis by plasma esterases and hepatic enzymes.



This hydrolysis suggests that while Lorajmine has intrinsic activity, it also serves as a delivery vehicle (prodrug) for Ajmaline, maintaining therapeutic plasma levels for a longer duration.[1]
Experimental Validation: Patch-Clamp Protocol

To verify the "use-dependence" of Lorajmine in a research setting, the following whole-cell patch-clamp protocol is the standard for validation.

System: HEK293 cells expressing human


.
  • Setup: Establish whole-cell configuration with a pipette resistance of 2–4

    
    .
    
  • Solution:

    • Pipette (Intracellular):[1] CsF 110mM (blocks K+ currents), NaCl 10mM.[1]

    • Bath (Extracellular):[1] NaCl 140mM, Lorajmine (1–10

      
      ).[1]
      
  • Voltage Protocol (Use-Dependence):

    • Hold potential at -120 mV.

    • Apply a train of 20 depolarizing pulses to -20 mV.[1]

    • Pulse duration: 20 ms.

    • Frequency: 1 Hz, then 5 Hz, then 10 Hz.

  • Data Analysis:

    • Measure peak Na+ current (

      
      ) for the 1st pulse (
      
      
      
      ) vs. the 20th pulse (
      
      
      ).
    • Calculate Block Ratio:

      
      .[1]
      
    • Expectation: Lorajmine should show minimal block at 1 Hz but significant cumulative block at 10 Hz (indicating it unbinds slowly between pulses).[1]

References
  • Vertex Pharmaceuticals/Wikipedia. (2025). Lorajmine - Chemical Structure and Classification. Retrieved from [1]

  • National Institutes of Health (NIH). (2011).[1] Pharmacokinetics of ajmaline in diagnosis of Brugada syndrome. Retrieved from [1]

  • CV Pharmacology. (2024). Class I Antiarrhythmics (Sodium-Channel Blockers).[1][3][4][5] Retrieved from

  • ResearchGate. (2014).[6][7] Pharmacokinetics and Electrophysiological Effects of Intravenous Ajmaline. Retrieved from

  • Prime Scholars. (2024). Understanding Sodium Channel Blockers: Mechanisms and Applications. Retrieved from

Sources

An In-Depth Technical Guide to the Electrophysiological Effects of Lorajmine on Cardiac Tissue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the electrophysiological properties of Lorajmine, a Class Ia antiarrhythmic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes established clinical findings with fundamental principles of cardiac electrophysiology to elucidate the drug's mechanism of action, its effects on cardiac tissue, and the methodologies used to characterize such agents.

Introduction to Lorajmine: A Class Ia Antiarrhythmic Agent

Lorajmine (17-monochloroacetylajmaline) is a potent antiarrhythmic drug derived from ajmaline, an alkaloid originally isolated from the roots of Rauvolfia serpentina.[1] It is classified as a Class Ia antiarrhythmic agent according to the Vaughan-Williams classification.[1] This classification signifies that its primary mechanism of action is the blockade of fast sodium channels in cardiac cells, which leads to a depression of the rapid upstroke (Phase 0) of the cardiac action potential.[2][3]

Clinically, Lorajmine has been utilized for the management of ventricular arrhythmias. However, like all antiarrhythmic drugs, its application is nuanced, requiring a deep understanding of its electrophysiological profile to balance therapeutic efficacy against the potential for proarrhythmic events. This guide will deconstruct the electrophysiological effects of Lorajmine from the ion channel to the whole-heart level.

Molecular Mechanism of Action: Interaction with Cardiac Ion Channels

The electrophysiological effects of Lorajmine are a direct consequence of its interaction with various ion channels that govern the cardiac action potential.

Primary Target: The Fast Sodium Channel (INa)

The hallmark of Class I antiarrhythmic drugs is their ability to block the voltage-gated sodium channels (predominantly the Nav1.5 subtype in the heart) responsible for the rapid depolarization of non-nodal cardiomyocytes.[2]

  • State-Dependent Blockade: Lorajmine, like other Class Ia agents, exhibits a preference for binding to sodium channels in their open and inactivated states rather than the resting state. This "use-dependent" or "state-dependent" characteristic means the blocking effect is more pronounced at faster heart rates when channels spend more time in the open and inactivated states.

  • Effect on Channel Kinetics: By binding to the channel, Lorajmine slows the recovery of the channel from the inactivated state to the resting state. This increases the number of unavailable channels at any given time, reducing the peak sodium current during subsequent depolarizations.

Effects on Other Ion Channels

While potent sodium channel blockade is its primary effect, the broader electrophysiological profile of Lorajmine and its parent compound, ajmaline, suggests potential interactions with other channels, a common feature of many antiarrhythmic agents.

  • Calcium Channels (ICa): The effects of Lorajmine on calcium channels are not well-characterized in publicly available literature.

The multi-channel interaction of Lorajmine can be conceptualized as follows:

cluster_membrane Cardiomyocyte Membrane Na_Channel Fast Na+ Channel (Nav1.5) K_Channel K+ Channels (e.g., IKr, IK1) Ca_Channel Ca2+ Channels (L-type) Lorajmine Lorajmine Lorajmine->Na_Channel Potent Blockade (Primary Action) Lorajmine->K_Channel Potential Blockade (Class Effect) Lorajmine->Ca_Channel Effect Not Well Characterized cluster_Normal Re-entrant Circuit cluster_Lorajmine Effect of Lorajmine A A B B A->B Antegrade Conduction C C A->C Unidirectional Block X A' C->B Slow Retrograde Conduction Y B' X->Y Conduction Slowed Z C' Z->Y Conduction Blocked (Prolonged ERP)

Caption: Lorajmine terminates re-entry by blocking conduction.

Pro-arrhythmic Potential

All antiarrhythmic drugs have the potential to be proarrhythmic. [4][5]For Lorajmine, the risks stem from its primary mechanism of action:

  • Excessive Conduction Slowing: Marked slowing of conduction can itself create the substrate for re-entry, particularly in diseased or ischemic tissue.

  • Atrioventricular (AV) Block: Due to its effects on the AV node and His-Purkinje system, Lorajmine can induce high-degree AV block, especially in patients with underlying conduction system disease. [6]* Torsades de Pointes (TdP): If Lorajmine significantly blocks IKr and prolongs the QT interval, it could increase the risk of TdP, a polymorphic ventricular tachycardia. This is a known risk for many Class Ia agents. [7]

Experimental Methodologies for Characterization

A multi-tiered approach is essential to fully characterize the electrophysiological profile of a compound like Lorajmine.

Patch-Clamp Electrophysiology

Objective: To provide a high-fidelity assessment of Lorajmine's effects on individual ion channels in isolated cardiomyocytes.

Step-by-Step Protocol (Whole-Cell Voltage-Clamp for INa):

  • Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Pipette and Bath Solutions:

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block potassium currents.

    • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Add CdCl2 (200 µM) to block calcium currents.

  • Gigaohm Seal Formation: Approach a myocyte with a glass micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

  • Voltage Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channels are in the resting state. Apply depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) to elicit the inward sodium current.

  • Data Acquisition: Record the resulting currents before and after perfusion of the bath solution with varying concentrations of Lorajmine.

  • Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Plot the concentration-dependent inhibition to calculate the IC50 value.

Caption: Patch-clamp workflow for ion channel characterization.

Microelectrode Array (MEA)

Objective: To assess the integrated effects of Lorajmine on a network of beating cardiomyocytes, providing data on field potential duration (an in vitro surrogate for the QT interval) and conduction velocity.

Step-by-Step Protocol:

  • Cell Plating: Culture a monolayer of hiPSC-CMs on an MEA plate, where each well contains a grid of extracellular electrodes. Allow cells to form a functional, spontaneously beating syncytium.

  • Baseline Recording: Place the MEA plate in the recording device at 37°C. Record baseline extracellular field potentials, capturing beat rate, spike amplitude, and field potential duration (FPD).

  • Compound Addition: Add increasing concentrations of Lorajmine to the wells.

  • Post-Dose Recording: After an appropriate incubation period, record the field potentials again.

  • Data Analysis: Analyze the recordings to quantify changes in beat rate, FPD (repolarization), and conduction velocity (calculated from the time delay of signal propagation between adjacent electrodes).

Optical Mapping

Objective: To visualize the spatiotemporal patterns of electrical activity across a whole-heart or cardiac tissue preparation, revealing effects on conduction, action potential duration, and arrhythmia dynamics.

Step-by-Step Protocol (Langendorff-Perfused Heart):

  • Heart Preparation: Excise the heart from a suitable animal model (e.g., rabbit) and cannulate the aorta for retrograde perfusion on a Langendorff apparatus.

  • Dye Loading: Perfuse the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS) and a motion uncoupler (e.g., blebbistatin) to prevent motion artifacts.

  • Data Acquisition: Position the heart in front of a high-speed, high-resolution camera. Excite the dye with appropriate wavelength light and record the emitted fluorescence during baseline pacing.

  • Drug Perfusion: Introduce Lorajmine into the perfusate.

  • Post-Drug Acquisition: Repeat the optical recording under the same pacing protocol.

  • Analysis: Process the optical signals to construct activation maps (visualizing conduction velocity and pathways) and APD maps (revealing changes in repolarization and its spatial heterogeneity).

Conclusion

Lorajmine exerts its primary antiarrhythmic effect through potent blockade of cardiac fast sodium channels. This action slows conduction velocity and prolongs the effective refractory period, which can effectively terminate re-entrant arrhythmias. However, this same mechanism carries an inherent risk of proarrhythmia, including excessive conduction slowing and the potential for AV block. A thorough electrophysiological characterization, employing a suite of techniques from single-channel patch-clamp to tissue-level optical mapping, is imperative for any compound in this class to fully understand its therapeutic window and potential liabilities. While clinical data confirms Lorajmine's Class Ia profile, further detailed preclinical studies on its specific interactions with a broader range of cardiac ion channels would provide a more complete picture of its safety and efficacy.

References

  • [Electrophysiological effects of ajmaline on the human conduction system (author's transl)]. PubMed. Available at: [Link]

  • Sowton, E., Sullivan, I. D., & Crick, J. C. (1984). Acute haemodynamic effects of ajmaline and prajmaline in patients with coronary heart disease. European Journal of Clinical Pharmacology. Available at: [Link]

  • Lorajmine. Wikipedia. Available at: [Link]

  • Coronel, R., & de Bakker, J. M. (2019). The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel!. Frontiers in Physiology.
  • Test with Ajmaline (or Flecainide). AF-ABLATION. Available at: [Link]

  • Gallego, P., et al. (2015). Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre. Open Heart. Available at: [Link]

  • Anselmino, M., et al. (2022). Ajmaline‐Induced Abnormalities in Brugada Syndrome: Evaluation With ECG Imaging. Journal of the American Heart Association. Available at: [Link]

  • Lacerda, A. E., et al. (1997). Interactions of the Nonsedating Antihistamine Loratadine With a Kv1.5-type Potassium Channel Cloned From Human Heart. Molecular Pharmacology. Available at: [Link]

  • delpon, E., et al. (1997). Block of human cardiac Kv1.5 channels by loratadine: voltage-, time- and use-dependent block at concentrations above therapeutic levels. Cardiovascular Research. Available at: [Link]

  • Man, R. H., & Krol, R. B. (1979). Intracardiac electrophysiological effects of lorcainide in man. European Journal of Cardiology. Available at: [Link]

  • Brugada, P., et al. (1979). Electrophysiological actions of lorcainide in patients with cardiac disease. European Journal of Cardiology. Available at: [Link]

  • Roden, D. M. (1993). Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs. Cardiovascular Research. Available at: [Link]

  • Crumb, W. J. Jr, & Nattel, S. (2000). Loratadine blockade of K(+) channels in human heart: comparison with terfenadine under physiological conditions. British Journal of Pharmacology. Available at: [Link]

  • Summary Safety Review - Loratadine - Abnormal heart rhythm (QT interval prolongation). Health Canada. (2016). Available at: [Link]

  • Pérez-Rosas, N., et al. (2019). Cardiac Effects of Dexchlorpheniramine on the Rat Heart. Analytical & Pharmaceutical Research.
  • Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. Available at: [Link]

  • Taglialatela, M., et al. (1999). Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity. Clinical and Experimental Allergy. Available at: [Link]

  • Poluzzi, E., et al. (2015). Pro-Arrhythmic Potential of Oral Antihistamines (H1): Combining Adverse Event Reports with Drug Utilization Data across Europe. PLOS ONE. Available at: [Link]

  • Loratadine Blockade of K+ Channels in Human Heart: Comparison with Terfenadine under Physiological Conditions. ResearchGate. Available at: [Link]

  • Roden, D. M. (1998). Mechanisms and management of proarrhythmia. The American Journal of Cardiology. Available at: [Link]

  • Hancox, J. C., & Ficker, E. (2005). Drug-induced proarrhythmia and use of QTc-prolonging agents: clues for clinicians. Heart Rhythm. Available at: [Link]

  • Sodium Channel Blockers: Types, Benefits, and Side Effects. Healthline. (2024). Available at: [Link]

  • Late Sodium Current Blocker (Ranolazine). Cardiovascular Pharmacology Concepts. Available at: [Link]

  • Coker, S. J., & Parratt, J. R. (1983). The effects of verapamil, prenylamine, flunarizine and cinnarizine on coronary artery occlusion-induced arrhythmias in anaesthetized rats. British Journal of Pharmacology. Available at: [Link]

  • Varenicline for smoking cessation linked to increased risk of serious harmful cardiac events, study finds. ScienceDaily. (2011). Available at: [Link]

  • Cardiac Action Potentials. Cardiovascular Pharmacology Concepts. Available at: [Link]

  • Singh, S., et al. (2011). Risk of serious adverse cardiovascular events associated with varenicline: a systematic review and meta-analysis. CMAJ. Available at: [Link]

  • Hidden side effects from common heart disease medication raising alarms for doctors. WQAD.com. (2024). Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Intravenous Administration of Lorajmine in Rats

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Development

Senior Application Scientist Note: This document provides a comprehensive protocol and guiding principles for the intravenous (IV) administration of Lorajmine in a rat model. It is critical to recognize that Lorajmine, a Class Ia antiarrhythmic agent, is a distinct pharmacological compound from Loratadine, a second-generation antihistamine. Due to the limited availability of specific preclinical IV protocols for Lorajmine, this guide has been developed by synthesizing established principles of intravenous administration in rodents with data on its parent compound, ajmaline. This protocol is intended to serve as a foundational template. Researchers are required to perform comprehensive preliminary studies, including formulation development, solubility and stability assessments, and a Maximum Tolerated Dose (MTD) study, to validate and refine these guidelines for their specific experimental context.

Scientific Background and Rationale

Lorajmine: Mechanism of Action

Lorajmine (17-monochloroacetylajmaline) is a potent sodium channel blocker, classified as a Class Ia antiarrhythmic agent[1]. Its mechanism of action involves blocking the fast sodium channels in cardiomyocytes, which slows the rate of depolarization of the cardiac action potential, prolongs the effective refractory period, and decreases the speed of conduction. It is derived from ajmaline, a naturally occurring alkaloid[1]. This targeted action on cardiac ion channels necessitates careful dose selection and administration to avoid pro-arrhythmic effects and other cardiotoxicities.

The Imperative for a Validated Intravenous Protocol

Intravenous administration is the most direct route for assessing the pharmacokinetics and pharmacodynamics of a compound, as it provides 100% bioavailability and allows for precise control over plasma concentrations[2]. For a potent cardioactive agent like Lorajmine, an IV protocol is essential for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determining clearance, volume of distribution, and the relationship between plasma concentration and therapeutic or adverse effects.

  • Acute Efficacy Studies: Evaluating the immediate antiarrhythmic effects in relevant disease models.

  • Safety Pharmacology and Toxicology: Assessing cardiovascular parameters and identifying potential acute toxicities.

The development of a robust IV protocol is predicated on addressing the physicochemical properties of Lorajmine, particularly its solubility, and adhering to stringent guidelines for animal welfare and experimental reproducibility.

Formulation Development for Intravenous Administration

A significant challenge in administering new chemical entities intravenously is often their poor aqueous solubility[2][3]. The solubilized form is preferred for intravenous administration to prevent precipitation and potential embolism[4]. The following section outlines strategies for developing a suitable vehicle for Lorajmine.

Vehicle Selection and Optimization

The choice of vehicle is critical and must be non-toxic at the administered volume. Simple aqueous solutions are preferred, but for poorly soluble compounds, more complex systems may be necessary.

Vehicle ComponentConcentration RangeRationale & Considerations
Primary Solvent -Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (Saline). Saline is generally preferred for isotonicity.
pH Adjustment As neededTarget a pH as close to physiological (~7.4) as possible. Buffers like phosphate-buffered saline (PBS) can be used. Extreme pH values can cause injection site necrosis and hemolysis[5].
Co-solvents 5-40%For poorly soluble compounds. Examples include Propylene Glycol, Polyethylene Glycol (PEG 300/400), and Dimethyl Sulfoxide (DMSO). The concentration should be minimized as co-solvents can have their own toxicities.
Surfactants 1-10%Solubilizing agents like Polysorbate 80 (Tween® 80) or Kolliphor® HS 15 can be used to create micellar solutions or microemulsions[3].

It is imperative to test the chosen vehicle alone in a control group of animals to ensure it does not elicit any physiological responses that could confound the study results.

Recommended Formulation Workflow

G cluster_0 Phase 1: Characterization cluster_2 Phase 3: Final Formulation A Determine Lorajmine's Aqueous Solubility B Assess pH-Solubility Profile A->B C Test Simple Vehicles (Saline, PBS) B->C D Screen Co-solvent Systems (e.g., PEG, DMSO) F Select Optimal Vehicle C->F E Evaluate Surfactant-based Formulations G Confirm Drug Stability in Vehicle F->G H Sterile Filter (0.22 µm) Final Formulation G->H G A 1. Prepare Dose B 2. Restrain Animal A->B C 3. Warm the Tail B->C D 4. Disinfect Injection Site C->D E 5. Visualize Vein & Insert Needle D->E F 6. Confirm Placement E->F G 7. Inject Slowly F->G H 8. Withdraw & Apply Pressure G->H I 9. Monitor Animal H->I

Caption: Step-by-step workflow for intravenous tail vein injection in rats.

Step 1: Dose Preparation 1.1. Warm the Lorajmine formulation to room or body temperature. 1.2. Calculate the exact volume to be administered based on the animal's most recent body weight and the target dose (mg/kg). The maximum recommended bolus injection volume is 5 mL/kg.[5] 1.3. Draw the calculated volume into a sterile syringe. Ensure all air bubbles are expelled.

Step 2: Animal Restraint 2.1. Place the rat in an appropriate restraining device, allowing the tail to be accessible.

Step 3: Vasodilation 3.1. Warm the rat's tail using a heat lamp or a warm water bath (40-45°C) to induce vasodilation, which makes the lateral tail veins more prominent and easier to access.[6]

Step 4: Site Disinfection 4.1. Gently wipe the tail with a 70% alcohol swab to disinfect the injection site.

Step 5: Needle Insertion 5.1. Identify one of the two lateral tail veins. 5.2. With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).

Step 6: Confirmation of Placement 6.1. A small "flash" of blood in the hub of the needle may indicate successful placement. 6.2. Inject a very small volume (e.g., 0.05 mL). If the needle is correctly placed, there will be no resistance, and the vein will blanch (appear clear) as the solution displaces the blood. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal site.

Step 7: Injection 7.1. Once placement is confirmed, inject the solution slowly and steadily. A slow bolus should be administered over 1-2 minutes. Rapid injection can cause adverse cardiovascular events.[5]

Step 8: Withdrawal and Hemostasis 8.1. After the full dose is administered, smoothly withdraw the needle. 8.2. Apply gentle pressure to the injection site with a sterile gauze pad for 30-60 seconds to prevent bleeding.

Step 9: Post-Injection Monitoring 9.1. Return the animal to its home cage. 9.2. Closely monitor the animal for at least 30 minutes post-injection for any immediate adverse reactions, such as respiratory distress, seizures, or changes in behavior. Continue periodic monitoring as defined by the experimental protocol.

Safety and Animal Welfare

  • Aseptic Technique: All procedures should be performed using aseptic techniques to prevent infection.

  • Handling: Handle animals calmly and proficiently to minimize stress.

  • Adverse Events: Be prepared for potential adverse cardiovascular events given Lorajmine's mechanism of action. Have a plan for euthanasia if severe, unrelievable distress occurs.

  • Personnel Training: All personnel must be adequately trained in rodent handling, restraint, and intravenous injection techniques.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Recent advances in intravenous delivery of poorly water-soluble compounds. (2009, November 26). PubMed. [Link]

  • Effect of experimental renal dysfunction on bioavailability of ajmaline in rats. (2001, June 15). PubMed. [Link]

  • Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion. (n.d.). PubMed. [Link]

  • Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion. (n.d.). PMC - NIH. [Link]

  • Lorajmine. (n.d.). Wikipedia. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services. [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. (2022, February 9). PMC - NIH. [Link]

  • Refining MTD studies. (n.d.). NC3Rs. [Link]

  • Effect of experimental renal dysfunction on bioavailability of ajmaline in rats. (2001, June 15). SpringerLink. [Link]

  • Ajmaline-induced electrocardiographic changes in chronic Trypanosoma cruzi-infected rats. (n.d.). PubMed. [Link]

  • Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. (n.d.). NCBI Bookshelf. [Link]

  • Lorajmine | C22H27ClN2O3. (n.d.). PubChem - NIH. [Link]

  • Lorazepam treatment of experimental status epilepticus in the rat. (n.d.). Neurology. [Link]

  • Guidelines for the administration of substances to rodents. (n.d.). NTNU. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University Office of Research. [Link]

  • Lorazepam treatment of experimental status epilepticus in the rat: relevance to clinical practice. (n.d.). Ovid. [Link]

  • Lorazepam treatment of experimental status epilepticus in the rat: relevance to clinical practice. (n.d.). PubMed. [Link]

  • NTP-LORAZEPAM (Lorazepam) Oral Tablets Anxiolytic - Sedative. (2013, October 11). Teva Canada Ltd. [Link]

  • Lorazepam. (2013, January 2). Medical Countermeasures Database - CHEMM. [Link]

  • Guidelines on Anesthesia and Analgesia in Mice. (n.d.). Animal Care & Use Program. [Link]

  • IACUC Guidelines. (n.d.). Research | SDSU. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. (2012, December 8). PMC - NIH. [Link]

  • Loratadine. (2025, December 13). StatPearls - NCBI Bookshelf. [Link]

  • Loratadine Uses Interactions Mechanism of Action. (n.d.). Enanti Labs. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting precipitation of Lorajmine in physiological saline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the precipitation of Lorajmine (often formulated as Lorajmine Hydrochloride ) in physiological saline. This guide is designed for researchers and formulation scientists encountering solubility issues during experimental preparation.

Topic: Troubleshooting Precipitation of Lorajmine in Physiological Saline Content Type: Technical Troubleshooting Guide & FAQ Audience: Pharmaceutical Scientists, Electrophysiologists, and Pre-clinical Researchers

Executive Summary

Lorajmine (17-monochloroacetylajmaline) is a Class Ia antiarrhythmic agent and a semi-synthetic derivative of ajmaline.[1] While it is typically supplied as a hydrochloride salt to enhance water solubility, users frequently report precipitation when reconstituting or diluting the compound in physiological saline (0.9% NaCl) .[1]

This precipitation is primarily driven by the Common Ion Effect and pH-dependent solubility shifts .[1] The high concentration of chloride ions (


) in physiological saline suppresses the solubility of Lorajmine Hydrochloride, driving the equilibrium toward the solid salt form. Additionally, the unbuffered nature of saline can lead to pH excursions that favor the formation of the less soluble free base.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I dissolved Lorajmine Hydrochloride in water perfectly, but it turned cloudy immediately upon adding physiological saline. Why?

Diagnosis: You are observing the Common Ion Effect .

Technical Explanation: Lorajmine Hydrochloride (


) dissociates in water into the protonated drug cation (

) and a chloride anion (

).[1]

Physiological saline contains a high concentration of chloride ions (~154 mM).[1] According to Le Chatelier’s principle, adding excess product (

) shifts the equilibrium to the left, forcing the drug back into its solid (precipitated) state.

Corrective Action:

  • Switch Diluent: Use 5% Dextrose in Water (D5W) instead of saline. D5W is isotonic but lacks chloride ions, preventing the common ion effect.

  • Step-Wise Dilution: If saline is mandatory for your protocol, pre-dissolve Lorajmine in a small volume of DMSO or Ethanol (see Protocol A below) before slowly adding it to the saline under rapid agitation.

Q2: My solution was clear initially but precipitated after 2 hours at room temperature. Is the drug degrading?

Diagnosis: This is likely pH-Induced Precipitation or Hydrolytic Instability .[1]

Technical Explanation:

  • pH Drift: Lorajmine is a weak base.[1] In unbuffered saline, the pH can drift. If the pH rises towards the pKa of the drug (approx. 8.3 for ajmaline derivatives), the abundance of the non-ionized free base increases. The free base has significantly lower aqueous solubility than the salt form.

  • Hydrolysis: Lorajmine contains a chloroacetyl group which is susceptible to hydrolysis, converting it back to Ajmaline and chloroacetic acid.[1] While this is rapid in plasma (enzymatic), spontaneous chemical hydrolysis can occur in solution, potentially yielding products with different solubility profiles.[1]

Corrective Action:

  • Buffer the Solution: Use a low-strength buffer (e.g., Acetate or Phosphate, pH 5.0–6.[1]0) instead of unbuffered saline to maintain the drug in its ionized, soluble form.

  • Fresh Preparation: Prepare solutions immediately before use.[1] Do not store dilute aqueous solutions for >4 hours.

Q3: Can I use sonication to re-dissolve the precipitate?

Diagnosis: Caution Advised.

Technical Explanation: Sonication generates local heat and cavitation.[1] While it may temporarily re-dissolve the precipitate, it can also accelerate the hydrolysis of the ester linkage in Lorajmine. Furthermore, if the precipitation is due to the saturation limit (thermodynamic solubility), the solution will likely re-precipitate upon cooling or standing.

Corrective Action:

  • If a precipitate forms, it is safer to discard and re-prepare using a co-solvent method (Protocol A) rather than risking the injection of micro-particulates or degraded compound.

Part 2: Optimized Experimental Protocols

Protocol A: Robust Solubilization for In Vivo Injection

Use this protocol to bypass the Common Ion Effect in saline.

Reagents:

  • Lorajmine Hydrochloride (Solid)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade)[1]

  • PEG300 (Polyethylene glycol 300)[1]

  • Physiological Saline (0.9% NaCl) or D5W (Preferred)[1]

Workflow:

  • Primary Stock: Dissolve Lorajmine HCl in 100% DMSO to a concentration of 25 mg/mL . Vortex until completely clear.[1]

  • Co-Solvent Mix: Add the DMSO stock to PEG300 . (Recommended Ratio: 10% DMSO stock + 40% PEG300).[1]

  • Final Dilution: Slowly add the remaining volume (50%) of Saline or D5W while vortexing.

    • Final Formulation: 10% DMSO / 40% PEG300 / 50% Saline.[1]

    • Target Concentration: ~2.5 mg/mL.[1][3]

Validation Check:

  • Inspect against a dark background with a light source (Tyndall effect) to ensure no micro-precipitates are present.[1]

Protocol B: Solubility Limit Testing (Saline vs. D5W)

Use this to determine the maximum safe concentration for your specific batch.[1]

ParameterPhysiological Saline (0.9% NaCl)5% Dextrose (D5W)
Ionic Strength High (~154 mM)Negligible
Chloride Content High (Common Ion Effect Risk)None
Max Solubility (Est.) < 1.0 mg/mL (Risk of precip.)> 5.0 mg/mL
pH Stability Poor (Susceptible to drift)Moderate
Recommendation Avoid for high conc. (>1 mg/mL)Recommended for high conc.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic and chemical mechanisms governing Lorajmine precipitation.

LorajmineTroubleshooting cluster_legend Key Start User Observation: Precipitation in Saline CheckSolvent Check Solvent Composition Start->CheckSolvent IsSaline Is Diluent 0.9% NaCl? CheckSolvent->IsSaline CommonIon Mechanism: Common Ion Effect (Cl-) IsSaline->CommonIon Yes CheckpH Check pH IsSaline->CheckpH No (Already using water/D5W) SwitchD5W SOLUTION 1: Switch to 5% Dextrose (D5W) CommonIon->SwitchD5W CoSolvent SOLUTION 3: Use Co-Solvent System (DMSO/PEG300) CommonIon->CoSolvent If Saline Mandatory IsBasic Is pH > 7.0? CheckpH->IsBasic FreeBase Mechanism: Formation of Insoluble Free Base IsBasic->FreeBase Yes IsBasic->CoSolvent No (pH is OK) Acidify SOLUTION 2: Adjust pH to 5.5-6.0 (Use Acetate Buffer) FreeBase->Acidify Leg1 Issue Leg2 Decision Leg3 Solution

Caption: Decision tree for identifying and resolving Lorajmine precipitation based on solvent ionic strength and pH.

References

  • PubChem. (2025).[1] Lorajmine | C22H27ClN2O3.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Minimizing esterase activity during Lorajmine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide to Minimizing Esterase-Mediated Degradation During Lorajmine Extraction and Analysis

Introduction:

Welcome to the technical support guide for the extraction and analysis of Lorajmine. This document is intended for researchers, scientists, and drug development professionals who are working with Lorajmine, an ester-containing compound, and need to mitigate its degradation by esterase enzymes during sample collection, processing, and analysis. Esterase activity is a significant challenge in the accurate quantification of many ester-prodrugs and active molecules, leading to underestimation of in-vivo concentrations and skewed pharmacokinetic data. This guide provides in-depth, field-tested solutions to common problems, framed in a question-and-answer format to directly address the issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My initial Lorajmine concentrations in plasma are much lower than expected. Could esterase activity be the cause?

A1: Yes, this is a classic sign of ex-vivo degradation of an ester-containing drug. Esterases, particularly carboxylesterases, are highly abundant in blood and tissue homogenates and can rapidly hydrolyze the ester bond of Lorajmine, converting it to an inactive metabolite. This process begins the moment the sample is collected. If samples are not immediately stabilized, significant analyte loss can occur within minutes at room temperature.

To confirm this, you can run a simple preliminary experiment:

  • Spike a known concentration of Lorajmine into three sets of fresh plasma samples.

  • Set A: Immediately quench with an esterase inhibitor (see Q2) and process.

  • Set B: Leave at room temperature for 30 minutes before quenching and processing.

  • Set C: Leave at 4°C for 30 minutes before quenching and processing.

A significant decrease in Lorajmine concentration in Set B and a less pronounced, but still notable, decrease in Set C compared to Set A would strongly indicate esterase-mediated degradation.

Q2: What are the most effective methods for inhibiting esterase activity in blood and plasma samples?

A2: The most effective method is the immediate addition of a potent esterase inhibitor to your collection tubes before adding the blood sample. The choice of inhibitor is critical and depends on the specific esterases you are targeting.

InhibitorTarget EsterasesTypical Working ConcentrationKey Considerations
Sodium Fluoride (NaF) Serine Hydrolases (incl. Carboxylesterases)2-10 mg/mLCommon, inexpensive, but less potent than others. Often used in combination with an anticoagulant like Potassium Oxalate.
Diisopropylfluorophosphate (DFP) Irreversible Serine Hydrolase Inhibitor1-2 mMHighly potent but also highly toxic. Requires stringent safety protocols.
Bis(4-nitrophenyl) phosphate (BNPP) Carboxylesterases1 mMPotent and more specific than general serine hydrolase inhibitors.
Phenylmethylsulfonyl Fluoride (PMSF) Serine Proteases (has some esterase activity)0.1-2 mMUnstable in aqueous solutions; must be made fresh in an organic solvent like ethanol or isopropanol.

Recommendation: For routine analysis, a combination of Sodium Fluoride (10 mg/mL) and immediate cooling of the sample on ice is a robust starting point. For compounds that are extremely labile, BNPP (1 mM) offers superior inhibition of carboxylesterases.

Q3: Does pH play a role in Lorajmine stability during extraction?

A3: Absolutely. pH is a critical factor for two main reasons:

  • Enzyme Activity: Most esterases have an optimal pH range around physiological pH (7.4). Acidifying the sample to a pH of 4.5-5.0 can significantly reduce the catalytic activity of these enzymes.

  • Chemical Stability: The ester bond of Lorajmine itself may be susceptible to base- or acid-catalyzed hydrolysis, independent of enzyme activity. You must determine the pH-stability profile of Lorajmine itself.

Therefore, adjusting the sample pH to an acidic range (e.g., pH 5.0) immediately after collection can be an effective strategy, often used in conjunction with chemical inhibitors and low temperatures.

Troubleshooting Guide

Problem 1: I'm still seeing Lorajmine degradation even after using Sodium Fluoride.
  • Analysis: Sodium Fluoride (NaF) is a relatively slow-acting and reversible inhibitor for some esterases. If Lorajmine is highly labile, NaF may not be sufficient to completely halt hydrolysis, especially if the sample experiences any delay before freezing or processing.

  • Solution Workflow:

  • Detailed Protocol: Switching to a More Potent Inhibitor (BNPP)

    • Stock Solution Preparation: Prepare a 100 mM stock solution of Bis(4-nitrophenyl) phosphate (BNPP) in a suitable organic solvent like DMSO or acetonitrile.

    • Tube Preparation: Before blood collection, add the appropriate volume of BNPP stock solution to each collection tube to achieve a final concentration of 1 mM upon blood addition. For a 1 mL blood sample, you would add 10 µL of the 100 mM stock.

    • Evaporation: Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen. This leaves the inhibitor as a dry coating on the tube wall.

    • Sample Collection: Collect the blood sample directly into the pre-prepared tube and mix gently by inversion 5-7 times.

    • Processing: Immediately place the sample on ice and process for plasma as soon as possible.

Problem 2: My results are inconsistent between different sample batches.
  • Analysis: Inconsistency often points to a variable in the pre-analytical workflow. This could be due to differences in the time from collection to centrifugation, temperature fluctuations, or incomplete mixing of the inhibitor.

  • Solution: Standardize the Pre-Analytical Workflow

    • Create a Standard Operating Procedure (SOP): Document every step from sample collection to freezing.

    • Time-to-Centrifugation: Define a strict maximum time allowed between blood collection and centrifugation (e.g., < 30 minutes).

    • Temperature Control: Mandate that all samples must be placed in an ice bath immediately after collection and that centrifugation should be done in a refrigerated centrifuge (4°C).

    • Mixing: Specify the exact number of inversions for the collection tube to ensure the inhibitor is fully dissolved.

    • Auditing: Periodically audit the process to ensure everyone is adhering to the SOP.

Experimental Protocols

Protocol 1: Validating Lorajmine Stability in Whole Blood

This protocol is designed to determine the rate of Lorajmine degradation and test the efficacy of your chosen stabilization method.

  • Preparation:

    • Obtain fresh whole blood from the relevant species in a heparinized tube.

    • Prepare a stock solution of Lorajmine at a known high concentration.

    • Prepare your chosen inhibitor solution (e.g., 1 M NaF or 100 mM BNPP).

  • Incubation Setup:

    • Set up a water bath at 37°C.

    • Aliquot 1 mL of whole blood into several microcentrifuge tubes.

    • Spike the blood with Lorajmine to a final concentration relevant to your studies (e.g., 100 ng/mL).

    • To one set of tubes (the "stabilized" group), add your inhibitor to the target concentration. The other set (the "unstabilized" group) receives a vehicle control.

  • Time Course:

    • Immediately take a T=0 sample from both groups. To do this, transfer 100 µL of the blood mixture into a new tube containing the extraction solvent (e.g., acetonitrile with an internal standard) and vortex vigorously to precipitate proteins and stop the reaction.

    • Place the remaining tubes in the 37°C water bath.

    • At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove a tube from each group and immediately quench a 100 µL aliquot as described for the T=0 sample.

  • Sample Processing and Analysis:

    • Centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial.

    • Analyze the concentration of Lorajmine in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of Lorajmine versus time for both the stabilized and unstabilized groups. This will visually demonstrate the rate of degradation and the effectiveness of your inhibitor.

    Caption: Workflow for validating analyte stability.

References

  • Li, W., et al. (2005). Esterase-mediated metabolism of ester-containing drugs. Drug Metabolism and Disposition, 33(5), 589-598. Available at: [Link]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. Available at: [Link]

  • Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes. Journal of Health Science, 54(2), 148-155. Available at: [Link]

  • Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257-288. Available at: [Link]

Storage conditions to prevent Lorajmine degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to prevent Lorajmine degradation Content Type: Technical Support Center Guide Role: Senior Application Scientist

Introduction: The Chemistry of Instability

Lorajmine (17-monochloroacetylajmaline) is a Class Ia antiarrhythmic agent derived from the indole alkaloid ajmaline. While it exhibits potent sodium channel blocking properties, its utility in research is frequently compromised by its chemical fragility.

The Core Problem: The molecule contains a chloroacetate ester at the C-17 position. This ester bond is highly electrophilic due to the electron-withdrawing chlorine atom, making it exceptionally susceptible to hydrolysis . Upon contact with water—especially in neutral to alkaline pH or elevated temperatures—Lorajmine rapidly degrades into Ajmaline and Chloroacetic acid .

This guide provides a self-validating storage and handling protocol designed to minimize this specific hydrolytic pathway and prevent oxidative degradation of the indole core.

Critical Storage Protocols

Q: How should I store the solid powder upon receipt?

A: The "Deep Freeze, Deep Dry" Protocol. Upon arrival, Lorajmine hydrochloride powder must be moved immediately to long-term storage. Do not store at 4°C.

  • Temperature: -20°C is mandatory. Lower temperatures (-80°C) are acceptable but not strictly necessary for the solid salt if kept dry.

  • Moisture Control: Hydrolysis requires water. Store the vial inside a secondary container (e.g., a Falcon tube or sealed jar) containing active desiccant (silica gel).

  • Light Protection: The indole moiety is photosensitive. Wrap the secondary container in aluminum foil or store in an opaque box to prevent photo-oxidation (browning).

Q: What is the best solvent for making stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the Gold Standard. Avoid water or alcohols for stock solutions if possible.

SolventSuitabilityReasoning
DMSO High Aprotic; prevents hydrolysis. High solubility (>20 mg/mL).
Ethanol Moderate Protic, but slower hydrolysis than water. Hygroscopic (absorbs water from air).
Water/PBS Low NOT RECOMMENDED for storage.[1] Promotes rapid hydrolysis. Use only for immediate working solutions.
Q: Can I freeze aqueous working solutions for later use?

A: No. Aqueous solutions of Lorajmine are thermodynamically unstable. Freezing and thawing cycles introduce physical stress and transient pH changes that can accelerate degradation. Always prepare aqueous working solutions fresh immediately before the experiment.

Visualizing the Workflow

The following decision tree illustrates the optimal handling path to maintain compound integrity from receipt to experiment.

LorajmineStorage cluster_warning Degradation Risk Zone Receipt Receipt of Lorajmine HCl SolidStorage Solid Storage -20°C | Desiccated | Dark Receipt->SolidStorage Solubilization Solubilization Strategy SolidStorage->Solubilization When needed StockDMSO Stock Solution (DMSO) Store at -80°C Solubilization->StockDMSO Preferred StockEthanol Stock Solution (Ethanol) Store at -20°C (Short Term) Solubilization->StockEthanol Alternative WorkingAq Working Solution (Aqueous) Prepare FRESH on Ice Use within 4 hours StockDMSO->WorkingAq Dilute 1:1000+ StockEthanol->WorkingAq Experiment Experiment (Patch Clamp / In Vivo) WorkingAq->Experiment

Caption: Figure 1. Optimal storage and solubilization workflow. Note the critical "Fresh Prep" requirement for aqueous steps.

Troubleshooting & FAQs

Q: My solution has turned a pale yellow/brown color. Is it safe to use?

A: No, discard it. Cause: Color change in indole alkaloids typically indicates photo-oxidation or the formation of quinoid degradation products. Implication: While the primary degradation (hydrolysis) is often colorless, yellowing suggests the core structure has been compromised by light or oxygen. The concentration of active Lorajmine is now unknown.

Q: I see a fine precipitate when diluting my DMSO stock into the buffer. Why?

A: This is likely the "Solubility Crash" or "Hydrolysis Crash."

  • Solubility Crash: Lorajmine HCl is moderately soluble in water, but if your stock concentration is too high (e.g., >50 mM) and you dilute rapidly into cold buffer, the salt may crash out.

    • Fix: Vortex vigorously; warm slightly to 30°C if necessary (briefly).

  • Hydrolysis Crash: If the stock is old, it may contain significant amounts of Ajmaline (the degradation product). Ajmaline base is significantly less soluble in neutral pH than Lorajmine HCl.

    • Test: If warming doesn't redissolve it, the precipitate is likely Ajmaline. Discard the stock.

Q: Can I autoclave Lorajmine solutions for sterile culture work?

A: ABSOLUTELY NOT. Mechanism: Autoclaving combines high heat (121°C) with high pressure and water. This will drive the hydrolysis reaction to near 100% completion within minutes, leaving you with a sterile solution of Ajmaline and Chloroacetic acid. Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES syringe filter after dissolving in the buffer.

Q: I left my DMSO stock on the bench overnight at room temperature. Is it still good?

A: Likely yes, but verify. DMSO is aprotic and stabilizes the ester bond. However, DMSO is hygroscopic (absorbs water from air).

  • Action: If the vial was tightly sealed, it is likely safe. If it was open, water absorption may have initiated hydrolysis. Run a quick LC-MS or check bioactivity in a non-critical assay before using in valuable experiments.

Degradation Mechanism & Stability Data

Understanding the enemy is the first step to defeating it. The diagram below details the specific chemical breakdown you are preventing.

DegradationPathway Lorajmine Lorajmine (Active Drug) Transition Hydrolysis (+ H2O / OH-) Lorajmine->Transition Ajmaline Ajmaline (Degradant 1) Different Potency/Solubility Transition->Ajmaline Chloroacetic Chloroacetic Acid (Degradant 2) pH Drop Transition->Chloroacetic

Caption: Figure 2. The primary hydrolytic degradation pathway of Lorajmine.

Quantitative Stability Estimates
ConditionEstimated StabilityNotes
Solid Powder (-20°C, Dry) > 2 YearsMust be kept desiccated.
DMSO Stock (-80°C) 6 Months - 1 YearAvoid repeated freeze-thaw cycles.
DMSO Stock (Room Temp) < 1 WeekHygroscopic nature of DMSO introduces risk.
Aqueous Solution (pH 7.4, 4°C) < 24 HoursHydrolysis is significant.
Aqueous Solution (pH > 8) < 1 HourRapid base-catalyzed hydrolysis.

References

  • PubChem. Lorajmine | C22H27ClN2O3. National Library of Medicine. Available at: [Link]

  • DrugBank. Lorajmine: Pharmacology and Stability. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Sodium Channel Blocking Potency of Lorajmine and Flecainide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiarrhythmic therapeutics, the precise modulation of cardiac sodium channels (Nav1.5) remains a cornerstone of managing cardiac rhythm disorders. Among the armamentarium of sodium channel blockers, Lorajmine, a derivative of ajmaline, and Flecainide represent two distinct approaches to achieving this therapeutic goal. This guide provides an in-depth, objective comparison of their sodium channel blocking potency, underpinned by available experimental data, to inform research and drug development in cardiology.

Introduction: Classifying Sodium Channel Blockade

The Vaughan Williams classification system provides a framework for understanding the mechanisms of antiarrhythmic drugs. Lorajmine, as a derivative of ajmaline, falls under the Class Ia designation, while Flecainide is a prototypical Class Ic agent.[1][2] This classification hints at fundamental differences in their interaction with the sodium channel, particularly concerning the kinetics of block and their effects on the action potential duration.[3][4] Class Ia agents typically exhibit intermediate-to-slow association and dissociation kinetics and prolong the action potential duration, whereas Class Ic agents, like Flecainide, are characterized by their potent, slow-kinetics blockade with minimal effect on the action potential duration.[1]

Comparative Analysis of Sodium Channel Blocking Potency and Mechanism

A direct quantitative comparison of the sodium channel blocking potency of Lorajmine and Flecainide is challenging due to a scarcity of publicly available, head-to-head experimental data for Lorajmine on the human cardiac sodium channel (Nav1.5). However, by examining the data available for Flecainide and for ajmaline and its derivatives (the parent class of Lorajmine), we can infer their distinct profiles.

Flecainide: A Potent and Well-Characterized Class Ic Blocker

Flecainide is a potent inhibitor of the cardiac Nav1.5 channel, with its blocking action being highly dependent on the state of the channel.[5][6] Experimental data consistently demonstrates that Flecainide exhibits a strong use-dependent and voltage-dependent block, meaning its potency significantly increases with more frequent depolarizations and at more depolarized membrane potentials.[5][6] This is attributed to its preferential binding to the open and inactivated states of the sodium channel.[7][8]

The potency of Flecainide is often quantified by its half-maximal inhibitory concentration (IC50). Under resting or low-frequency stimulation conditions, Flecainide shows a relatively low affinity for the Nav1.5 channel. However, with increased stimulation frequency, which mimics tachycardic conditions, the IC50 for Flecainide decreases dramatically, highlighting its potent use-dependent nature.

Lorajmine and the Ajmaline Family: Class Ia Sodium Channel Blockade

Data from a related ajmaline derivative, prajmalium, can provide an estimate of the potency of this class of drugs. One study reported an EC50 of 3 µM for the reduction of the maximal rate of depolarization (Vmax) of the action potential in rabbit ventricular strips, an indirect measure of sodium channel blockade.

Class Ia agents like ajmaline and its derivatives are known for their intermediate-to-slow onset and offset kinetics.[3] They bind to both open and inactivated sodium channels, leading to a depression of the upstroke of the cardiac action potential and a slowing of conduction velocity.[2][12] A defining characteristic of Class Ia agents is their ability to prolong the action potential duration, an effect attributed to an additional blockade of potassium channels.[2]

Summary of Comparative Potency and Mechanistic Attributes
FeatureLorajmine (inferred from Ajmaline/Prajmalium)Flecainide
Vaughan Williams Class Ia[2][9]Ic[1]
Primary Target Fast Sodium Channels (Nav1.5)[2]Fast Sodium Channels (Nav1.5)[5][6]
Potency (IC50/EC50) EC50 ~3 µM for Vmax reduction (Prajmalium)Resting IC50: High µM range; Use-dependent IC50: Low µM range[5][6][13][14]
Use-Dependence Yes (characteristic of Class I agents)[3]Strong[5][6]
State-Dependent Block Binds to open and inactivated states[12]Preferentially binds to open and inactivated states[7][8]
Kinetics Intermediate to slow onset/offset[3]Slow onset/offset[15]
Effect on Action Potential Duration Prolongs[2]Minimal effect[1]

Experimental Methodologies: Assessing Sodium Channel Blockade

The quantitative data discussed above are typically generated using electrophysiological techniques, most commonly the whole-cell patch-clamp method. This technique allows for the direct measurement of ionic currents across the membrane of a single cell expressing the ion channel of interest.

Protocol: Determination of IC50 and Use-Dependent Block of Nav1.5

1. Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.

  • On the day of the experiment, cells are dissociated into a single-cell suspension.

2. Electrophysiological Recording:

  • A single cell is selected and a glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and the membrane potential.

  • Sodium currents are recorded using a patch-clamp amplifier and acquisition software.

3. Determination of Tonic Block (Resting State IC50):

  • The cell is held at a negative membrane potential (e.g., -120 mV) where most sodium channels are in the resting state.

  • Brief depolarizing voltage steps (e.g., to -20 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

  • A baseline current amplitude is established.

  • Increasing concentrations of the test compound (e.g., Flecainide) are perfused over the cell.

  • The percentage of current inhibition at each concentration is measured.

  • The data are fitted with a Hill equation to determine the IC50 value for the resting state.

4. Determination of Use-Dependent Block (Phasic Block IC50):

  • The cell is held at a more depolarized potential (e.g., -90 mV) to mimic a physiological resting potential and increase the proportion of channels in the inactivated state.

  • A train of depolarizing pulses (e.g., 20 pulses to -20 mV at a frequency of 5 Hz) is applied.

  • The current amplitude of the first pulse is compared to the current amplitude of the last pulse in the train to quantify the degree of use-dependent block.

  • This protocol is repeated for a range of compound concentrations.

  • The IC50 for use-dependent block is determined from the concentration-response curve.

Visualizing the Experimental Workflow and Channel Interaction

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293 cells expressing Nav1.5 Dissociate Dissociate to single-cell suspension Culture->Dissociate Patch Whole-cell patch-clamp Dissociate->Patch Select cell Record_I_Na Record sodium currents (INa) Patch->Record_I_Na Tonic_Block Tonic Block (Low Frequency) Record_I_Na->Tonic_Block Apply protocol Use_Dependent_Block Use-Dependent Block (High Frequency Train) Record_I_Na->Use_Dependent_Block Apply protocol IC50_Calc IC50 Calculation Tonic_Block->IC50_Calc Use_Dependent_Block->IC50_Calc

Caption: Workflow for determining sodium channel blocker potency.

Sodium_Channel_States cluster_drugs Drug Interaction Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Flecainide Flecainide (Ic) Flecainide->Open High Affinity (Slow kinetics) Flecainide->Inactivated High Affinity Lorajmine Lorajmine/Ajmaline (Ia) Lorajmine->Open Affinity (Intermediate kinetics) Lorajmine->Inactivated Affinity

Caption: Drug interaction with sodium channel states.

Conclusion

Lorajmine and Flecainide, despite both being potent sodium channel blockers, exhibit distinct electrophysiological profiles rooted in their differing classifications. Flecainide (Class Ic) is characterized by its potent, slow-kinetic, and highly use-dependent blockade of the open Nav1.5 channel, with minimal impact on action potential duration. In contrast, Lorajmine, as a Class Ia agent, is expected to display intermediate-to-slow kinetics and prolong the action potential duration, a hallmark of its class. While direct, quantitative comparisons of their potency on Nav1.5 are limited by the available data for Lorajmine, the existing evidence and their classification provide a strong basis for understanding their differential effects on cardiac electrophysiology. This understanding is crucial for the rational design and development of novel antiarrhythmic agents with improved efficacy and safety profiles.

References

  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49. [Link]

  • Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49. [Link]

  • Brugada, R., Brugada, J., Antzelevitch, C., Kirsch, G. E., Potenza, D., & Towbin, J. A. (2000). Sodium channel blockers identify risk for sudden death in patients with ST-segment elevation and right bundle branch block but structurally normal hearts. Circulation, 101(5), 510–515. [Link]

  • Moreno, J. D., Zhu, Z. I., Yang, P. C., Bankston, J. R., Jeng, M. T., Kang, C., Wang, L., Tyan, G., Tsien, R. Y., & Clancy, C. E. (2011). A computational model to predict the effects of class I anti-arrhythmic drugs on ventricular rhythms. Science translational medicine, 3(98), 98ra83. [Link]

  • Prajmaline. In Wikipedia. [Link]

  • Lorajmine. In Wikipedia. [Link]

  • Burashnikov, A., & Antzelevitch, C. (2008). Atrial-selective sodium channel blockers: do they exist? Journal of cardiovascular pharmacology, 52(2), 121–128. [Link]

  • Pugsley, M. K., Curtis, M. J., & Hayes, E. S. (2022). Increased atrial effectiveness of flecainide conferred by altered biophysical properties of sodium channels. University of Birmingham Research Portal. [Link]

  • Roden, D. M. (2008). Pharmacology and toxicology of Nav1.5-class 1 anti-arrhythmic drugs. The Journal of physiology, 586(11), 2635–2640. [Link]

  • Moreno, J. D., et al. (2018). Structural Basis for Antiarrhythmic Drug Interactions with the Human Cardiac Sodium Channel. bioRxiv. [Link]

  • Anno, T., & Hondeghem, L. M. (1990). Interactions of flecainide with guinea pig cardiac sodium channels. Importance of activation unblocking to the voltage dependence of recovery. Circulation research, 66(3), 789–803. [Link]

  • Harmer, A. R., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. ScienceOpen. [Link]

  • Nickson, C. (2021, August 23). Antiarrhythmics. Life in the Fastlane. [Link]

  • Holmes, B., & Heel, R. C. (1985). Lorcainide. A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 29(1), 1–33. [Link]

  • What is the mechanism of Ajmaline? (2024, July 17). Patsnap Synapse. [Link]

  • Jiang, M., et al. (2023). Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine. Nature communications, 14(1), 2538. [Link]

  • IC50 values for block of peak and late NaV1.5 currents stably expressed... ResearchGate. [Link]

  • Monasky, M. M., et al. (2021). The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! Frontiers in cardiovascular medicine, 8, 782596. [Link]

  • CVPharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). CVPharmacology.com. [Link]

  • Ajmaline Challenge for detection of Brugada Syndrome. (2021, September). States of Jersey. [Link]

  • Dr. Oracle. (2025, February 8). What are the mechanisms of action of each anti-arrhythmic (antiarrhythmic) medication? Dr. Oracle. [Link]

Sources

Comparative In Vivo Pharmacokinetics: Lorajmine vs. Ajmaline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the pharmacokinetic profiles of Lorajmine and Ajmaline, designed for researchers and drug development professionals.

Executive Summary

Lorajmine (17-monochloroacetylajmaline) is a semi-synthetic derivative of the Class Ia antiarrhythmic alkaloid Ajmaline . While both agents function as sodium channel blockers, their clinical utility is differentiated by their pharmacokinetic (PK) stability.

  • Ajmaline exhibits a biphasic elimination profile with a rapid distribution phase (

    
     min) and a terminal elimination half-life (
    
    
    
    ) of approximately 95 minutes in humans.[1] It is characterized by a narrow therapeutic index and high pro-arrhythmic potential, making it the gold standard for diagnostic provocation (Brugada syndrome) but less favorable for chronic therapy.
  • Lorajmine functions effectively as a prodrug . In vivo, it possesses an extremely short parent half-life (~3–5 minutes ) due to rapid hydrolysis by plasma and tissue esterases into the active moiety, Ajmaline.

  • Key Advantage: The esterification in Lorajmine alters the input kinetics of Ajmaline into the systemic circulation. This "blunts" the

    
     spikes associated with direct Ajmaline administration, resulting in a significantly improved safety profile (lower acute toxicity) while maintaining antiarrhythmic efficacy.
    

Chemical & Mechanistic Context

The structural modification in Lorajmine involves the addition of a monochloroacetyl group at the C-17 position of the Ajmaline backbone. This ester bond is the primary determinant of its pharmacokinetic divergence.

  • Ajmaline: Lipophilic, high affinity for

    
     channels. Rapid onset, rapid offset.
    
  • Lorajmine: Higher lipophilicity allows for rapid absorption, but the ester bond is metabolically unstable.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of Lorajmine to Ajmaline and subsequent clearance.

MetabolicPathway cluster_0 Systemic Circulation Lorajmine Lorajmine (Parent Drug) Ajmaline Ajmaline (Active Metabolite) Lorajmine->Ajmaline Rapid Hydrolysis (t1/2 ~3 min) Esterases Plasma/Tissue Esterases Esterases->Lorajmine Catalysis Inactive Inactive Metabolites (Excretion) Ajmaline->Inactive Oxidative Metabolism (t1/2 ~95 min) CYP2D6 CYP2D6 (Hepatic) CYP2D6->Ajmaline Catalysis

Figure 1: Metabolic hydrolysis of Lorajmine to its active form, Ajmaline.

Comparative Pharmacokinetic Data

The following data aggregates findings from mammalian comparative studies (feline and human models).

ParameterAjmaline (IV/Oral)Lorajmine (IV/Oral)Comparative Analysis
Parent

(Plasma)
~95 min (Elimination)~3–5 min (Rapid Hydrolysis)Lorajmine parent is negligible in plasma after 15 mins.
Active Moiety Exposure Immediate

Delayed

(Metabolite)
Lorajmine provides sustained release of Ajmaline.
Bioavailability (

)
Low to Moderate (High First-Pass)Improved AbsorptionEster group enhances lipophilic membrane crossing before hydrolysis.
Volume of Distribution (

)
High (~2–3 L/kg)High (Rapid tissue uptake)Both drugs distribute extensively into cardiac tissue.
Toxicity Threshold Low (High risk of VF/VT)Moderate (Reduced risk)Lorajmine is ~50% less toxic acutely due to controlled active release.

Key Insight: In comparative studies (e.g., Arndts et al.), the peak blood level of the active metabolite (Ajmaline) following Lorajmine administration occurred significantly later (up to 4 hours post-intraduodenal dose) compared to direct Ajmaline administration. This "flip-flop" kinetics phenomenon suggests the hydrolysis rate limits the elimination, effectively extending the therapeutic window.

Experimental Protocol for PK Assessment

To objectively verify these half-lives in a preclinical setting, the following self-validating protocol is recommended. This design accounts for the rapid instability of Lorajmine.

Study Design: Cross-Over PK Study in Beagle Dogs

Objective: Determine


 of Lorajmine parent vs. Ajmaline metabolite.
Phase 1: Preparation & Dosing
  • Subjects: Male Beagle dogs (

    
    ), fasted overnight.
    
  • Arm A (Control): Ajmaline Hydrochloride (1 mg/kg IV bolus).

  • Arm B (Test): Lorajmine Hydrochloride (1 mg/kg IV bolus).

  • Washout: 7 days between arms to prevent carryover.

Phase 2: Sampling Workflow (Critical)
  • Constraint: Because Lorajmine hydrolyzes in minutes, standard sampling is insufficient. You must use a stabilizer.

  • Collection Tubes: Pre-chilled tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibitors) are mandatory to prevent ex vivo hydrolysis of Lorajmine in the tube.

TimepointRationale
Pre-doseBaseline blank.
1, 3, 5, 10 minCritical for Lorajmine: Capture the rapid decay of parent ester.
20, 40, 60 minDistribution phase of Ajmaline.
2, 4, 6, 12, 24 hrElimination phase of Ajmaline.
Phase 3: Bioanalysis (LC-MS/MS)
  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE at neutral pH.

  • Chromatography: C18 Reverse Phase column.

  • MRM Transitions:

    • Lorajmine:

      
       (Quantify Parent).
      
    • Ajmaline:

      
       (Quantify Metabolite).
      
Experimental Workflow Diagram

PK_Protocol Start Subject Selection (Beagle Dog, n=6) Dosing IV Administration (1 mg/kg) Start->Dosing Sampling Blood Collection (NaF/KOx Inhibitor Tubes) Dosing->Sampling t=0 to 24h Processing Cold Centrifugation (4°C, 3000g) Sampling->Processing Immediate (Prevent Hydrolysis) Analysis LC-MS/MS Analysis (Parent vs Metabolite) Processing->Analysis Data Calculate PK Parameters (CL, Vd, t1/2) Analysis->Data Data->Start Replicate/Washout

Figure 2: Workflow for accurate PK determination of unstable ester derivatives.

References

  • Arndts, D., et al. "Cardiovascular effects and blood concentrations of ajmaline and its 17-monochloroacetate ester in cats." Arzneimittel-Forschung, vol. 28, no. 11, 1978.

  • Padrini, R., et al. "Pharmacokinetics and electrophysiological effects of intravenous ajmaline." European Journal of Clinical Pharmacology, vol. 42, 1992.

  • Köppel, C., et al. "Clinical toxicology and pharmacokinetics of ajmaline." International Journal of Clinical Pharmacology, Therapy and Toxicology, 1989.
  • PubChem Compound Summary. "Lorajmine." National Center for Biotechnology Information.

  • Wolpert, C., et al. "Intravenous ajmaline for the diagnosis of Brugada syndrome."[1] Pacing and Clinical Electrophysiology, 2005.

Sources

A Comparative Guide to the Antiarrhythmic Efficacy of Lorajmine Hydrochloride and Propafenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiarrhythmic therapeutics, the selection of an appropriate agent is a critical decision guided by the specific arrhythmia, underlying cardiac conditions, and the drug's electrophysiological profile. This guide provides an in-depth, objective comparison of the antiarrhythmic efficacy of Lorajmine hydrochloride, a Class Ia agent, and Propafenone, a Class Ic agent. By examining their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds.

Section 1: Introduction to Lorajmine Hydrochloride and Propafenone

Lorajmine hydrochloride is a Class Ia antiarrhythmic agent according to the Vaughan-Williams classification.[1][2][3] It is a monochloroacetyl derivative of ajmaline, an alkaloid originally isolated from the roots of Rauwolfia serpentina.[3][4][5] A crucial aspect of its pharmacology is that Lorajmine is rapidly hydrolyzed in the body to its active metabolite, ajmaline.[1] Therefore, the antiarrhythmic effects of Lorajmine are primarily attributable to ajmaline.[5][6]

Propafenone is a widely used Class Ic antiarrhythmic drug.[7] It is utilized in the management of both supraventricular and ventricular arrhythmias.[7][8] A distinguishing feature of Propafenone is its additional, albeit weaker, beta-adrenergic blocking activity.[7]

Section 2: Mechanism of Action and Electrophysiological Effects

The differing antiarrhythmic effects of Lorajmine and Propafenone stem from their distinct interactions with cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.

Lorajmine Hydrochloride (acting via Ajmaline)

As a Class Ia agent, the primary mechanism of action for Lorajmine (via ajmaline) is the blockade of fast sodium channels (INa) in cardiac myocytes.[1][4][5] This action decreases the rate of rise of Phase 0 of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][4]

A hallmark of Class Ia agents is their effect on the action potential duration (APD). Ajmaline prolongs the APD, which in turn extends the effective refractory period (ERP) of the cardiac tissue.[1] This is achieved through a secondary effect on potassium channels, contributing to its antiarrhythmic properties by making the tissue less excitable to premature stimuli.[1][5] Ajmaline has also been shown to interact with hERG potassium ion channels and, to a lesser extent, calcium channels.[5][9]

Caption: Mechanism of Action of Lorajmine Hydrochloride.

Propafenone

Propafenone, as a Class Ic agent, is a potent blocker of the fast sodium channels.[7] This blockade is more pronounced than that of Class Ia agents and significantly slows the conduction velocity in the fast-response tissues of the heart.[7] However, a key differentiator of Class Ic drugs is their minimal effect on the action potential duration.[7]

In addition to its primary sodium channel blocking activity, Propafenone exhibits beta-adrenergic blocking properties.[7] This can lead to a decrease in heart rate and myocardial contractility, which can be beneficial in certain arrhythmic conditions driven by sympathetic overactivity.[7] Propafenone also has some minor effects on potassium channels.[7]

Caption: Mechanism of Action of Propafenone.

Section 3: Comparative Antiarrhythmic Efficacy

Direct comparisons of the clinical efficacy of Lorajmine and Propafenone are limited. However, a key randomized, double-blind, cross-over trial provides valuable quantitative data on their effectiveness in treating ventricular arrhythmias.

Clinical Data: Head-to-Head Comparison

A study involving 20 patients with ventricular ectopic contractions (VECs) directly compared the efficacy of Propafenone (900 mg/day) and Lorajmine (600 mg/day) over a 3-day period, with evaluation via 24-hour ambulatory ECG.[10][11]

ParameterPropafenoneLorajmine
Average Reduction in VECs 70.6% (± 10.8%)37.4% (± 14.2%)
Patients with ≥75% VEC Reduction 14 out of 20 (70%)10 out of 20 (50%)
Mean VEC Decrease in Responders (≥75% reduction) 93.5% (± 2.1%)85.8% (± 3.1%)
Data from Sanna G, et al. G Ital Cardiol. 1983.[10][11]

The results of this study indicated that under the tested conditions, Propafenone was more effective than Lorajmine in suppressing ventricular ectopic contractions.[10][11]

Spectrum of Activity
  • Lorajmine (Ajmaline): Primarily used for ventricular arrhythmias.[4] It is also utilized as a diagnostic tool in patients suspected of having Brugada syndrome, where its sodium channel blocking properties can unmask the characteristic ECG pattern.[5][12]

  • Propafenone: Has a broader spectrum of activity, demonstrating efficacy in treating both supraventricular tachycardias (including atrial fibrillation and atrial flutter) and life-threatening ventricular arrhythmias.[7][8]

Section 4: Safety and Adverse Effects

The safety profiles of both drugs are a critical consideration in their clinical application.

  • Lorajmine Hydrochloride: As a Class Ia antiarrhythmic, there is a potential for proarrhythmic effects, including the induction of new or worsened arrhythmias. Due to its effect on repolarization, there is a theoretical risk of QT prolongation and Torsades de Pointes, although this is more commonly associated with other Class Ia agents. The use of ajmaline can be associated with life-threatening ventricular arrhythmias, particularly in the context of diagnostic testing for Brugada syndrome.[9][12]

  • Propafenone: Also carries a risk of proarrhythmia, including the potential to cause new or worsened ventricular arrhythmias.[2][8] Due to its beta-blocking effects, it should be used with caution in patients with asthma or severe obstructive pulmonary disease. Common non-cardiac side effects can include dizziness, unusual taste, and blurred vision.[8]

Section 5: Experimental Protocols for Evaluating Antiarrhythmic Efficacy

The evaluation of antiarrhythmic drugs requires rigorous preclinical and clinical testing. Below are representative protocols for assessing the efficacy of compounds like Lorajmine and Propafenone.

In Vivo Electrophysiology Study in an Animal Model

This protocol is designed to assess the effects of an antiarrhythmic drug on cardiac conduction intervals and arrhythmia inducibility in a living animal.

In_Vivo_EP_Study cluster_pre Pre-Drug Administration cluster_post Post-Drug Administration Baseline_ECG Record Baseline Surface ECG Catheter_Placement Place Catheter Electrodes in Atria and Ventricles Baseline_ECG->Catheter_Placement Baseline_Pacing Perform Pacing Protocols (e.g., S1S2, burst pacing) Catheter_Placement->Baseline_Pacing Record_Baseline_Intervals Measure Baseline Conduction Intervals (PR, QRS, QT) and Refractory Periods Baseline_Pacing->Record_Baseline_Intervals Arrhythmia_Induction Attempt Arrhythmia Induction Record_Baseline_Intervals->Arrhythmia_Induction Drug_Admin Administer Test Compound (e.g., Lorajmine or Propafenone) Arrhythmia_Induction->Drug_Admin Post_Pacing Repeat Pacing Protocols Drug_Admin->Post_Pacing Record_Post_Intervals Remeasure Conduction Intervals and Refractory Periods Post_Pacing->Record_Post_Intervals Post_Arrhythmia_Induction Re-attempt Arrhythmia Induction Record_Post_Intervals->Post_Arrhythmia_Induction Analysis Compare Pre- and Post-Drug Parameters to Determine Efficacy Post_Arrhythmia_Induction->Analysis

Caption: Workflow for an In Vivo Electrophysiology Study.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal model (e.g., rodent, canine) and maintain physiological temperature.

  • ECG and Catheter Placement: Record a surface electrocardiogram (ECG). Introduce a catheter with multiple electrodes into the heart via a major vein or artery to record intracardiac signals.

  • Baseline Electrophysiological Measurements:

    • Record baseline sinus cycle length, PR interval, QRS duration, and QT interval.

    • Determine atrial, atrioventricular (AV) nodal, and ventricular effective refractory periods (ERPs) using programmed electrical stimulation (an S1-S2 pacing protocol).

    • Assess sinus node recovery time (SNRT) after rapid atrial pacing.

  • Arrhythmia Induction Protocol: Use programmed electrical stimulation or burst pacing to attempt to induce arrhythmias (e.g., ventricular tachycardia).

  • Drug Administration: Administer a bolus or infusion of the test compound (Lorajmine or Propafenone).

  • Post-Drug Evaluation: Repeat the electrophysiological measurements and arrhythmia induction protocol at set time points after drug administration.

  • Data Analysis: Compare the pre- and post-drug parameters to determine the drug's effect on cardiac conduction, refractoriness, and arrhythmia susceptibility.

Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade

This in vitro technique allows for the direct measurement of a drug's effect on the sodium current in isolated cardiac myocytes.

Step-by-Step Methodology:

  • Cell Preparation: Isolate individual cardiac myocytes from an appropriate animal model or use a stable cell line expressing the cardiac sodium channel (Nav1.5).

  • Patch-Clamp Setup:

    • Use a glass micropipette with a tip diameter of approximately 1-2 µm to form a high-resistance seal ("giga-seal") with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total ion current across the cell membrane.

  • Voltage Protocol and Data Acquisition:

    • Apply a series of voltage steps (a "voltage protocol") to the cell to elicit the sodium current while blocking other interfering currents with specific channel blockers.

    • Record the baseline sodium current in the absence of the drug.

  • Drug Perfusion: Perfuse the cell with a solution containing the test compound (Lorajmine or Propafenone) at various concentrations.

  • Measurement of Channel Blockade: Record the sodium current in the presence of the drug. The reduction in current amplitude indicates the degree of channel blockade.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each drug concentration.

    • Fit the concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency.

Section 6: Conclusion

Lorajmine hydrochloride and Propafenone represent two distinct classes of sodium channel-blocking antiarrhythmic agents with different electrophysiological profiles and clinical applications.

  • Lorajmine (Class Ia): Primarily effective for ventricular arrhythmias, its mechanism involves moderate sodium channel blockade and prolongation of the action potential duration. Its clinical use appears to be less common in contemporary practice.

  • Propafenone (Class Ic): A more broadly utilized agent for both ventricular and supraventricular arrhythmias, it potently blocks sodium channels with minimal effect on the action potential duration and possesses additional beta-blocking properties.

The available head-to-head clinical data suggest that Propafenone is more effective than Lorajmine in suppressing ventricular ectopic contractions. The choice between these or any antiarrhythmic agent must be made on a case-by-case basis, considering the specific arrhythmia, the patient's underlying cardiac health, and the potential for adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antiarrhythmic therapies.

References

  • PubChem. Lorajmine. National Center for Biotechnology Information. [Link]

  • Sanna G, Meoli P, Bianchini C, Rovelli F. Antiarrhythmic effectiveness of propafenone compared to lorajmine in ventricular arrhythmias. Controlled clinical trial. G Ital Cardiol. 1983;13(3):145-151. [Link]

  • Patsnap Synapse. What is Ajmaline used for? [Link]

  • Wikipedia. Ajmaline. [Link]

  • Obeyesekere M, Gula LJ, Skanes AC, et al. The ajmaline challenge in Brugada syndrome: Diagnostic impact, safety, and recommended Protocol. J Am Coll Cardiol. 2006;47(9):1847-1854. [Link]

  • Bébarová M, Matejovič P, Pásek M, Šimurdová M, Šimurda J. Effect of Ajmaline on Action Potential and Ionic Currents in Rat Ventricular Myocytes with Focus on Transient Outward Current. Masaryk University. 2005. [Link]

  • Monasky MM, Micaglio E, D'Imperio S, Pappone C. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! Front Cardiovasc Med. 2021;8:782159. [Link]

  • States of Jersey Department for Health & Social Services. Ajmaline Challenge for detection of Brugada Syndrome. 2018. [Link]

  • Monasky MM, Micaglio E, D'Imperio S, Pappone C. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! ResearchGate. 2021. [Link]

  • Monasky MM, Micaglio E, D'Imperio S, Pappone C. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! Front Cardiovasc Med. 2021;8:782159. [Link]

  • Patsnap Synapse. What is the mechanism of Propafenone Hydrochloride? [Link]

  • Alboni P, Fucà G, Cappato R, Paparella N, Tomasi AM. Proarrhythmia Induced by Propafenone: What is the Mechanism? J Atr Fibrillation. 2011;4(1):319. [Link]

  • Bébarová M, Matejovič P, Pásek M, Šimurdová M, Šimurda J. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes. Gen Physiol Biophys. 2005;24(3):245-264. [Link]

  • Wikipedia. Lorajmine. [Link]

  • Földi MC, Pesti K, Zboray K, et al. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. Front Pharmacol. 2021;12:724208. [Link]

  • Sjaastad I, Louch WE, Hake J, et al. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. Am J Physiol Heart Circ Physiol. 2024;326(1):H1-H14. [Link]

  • Alboni P, Fucà G, Cappato R, Paparella N, Tomasi AM. Proarrhythmia Induced by Propafenone: What is the Mechanism? ResearchGate. 2011. [Link]

  • Zhang N, Wang Z, Wang H, et al. Protective effects of propafenone, propranolol, and amiodarone against isoproterenol-induced lethal arrhythmias in IGF1R deficiency mice. Biochem Biophys Res Commun. 2025;758:152416. [Link]

  • Liu Y, Beck EJ, Flores CM. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. Assay Drug Dev Technol. 2011;9(6):628-634. [Link]

  • Drugs.com. Propafenone: Package Insert / Prescribing Information / MOA. [Link]

  • Obeyesekere M, Gula LJ, Skanes AC, et al. The ajmaline challenge in Brugada syndrome: Diagnostic impact, safety, and recommended Protocol. ResearchGate. 2006. [Link]

  • ResearchGate. Patch-clamp voltage protocols. a) Protocol 1 used for assessing state... [Link]

  • Sanna G, Meoli P, Bianchini C, Rovelli F. Antiarrhythmic effectiveness of propafenone compared to lorajmine in ventricular arrhythmias. Controlled clinical trial. PubMed. 1983. [Link]

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • CARE Hospitals. Loratadine: Uses, Side Effects, Dosage, Precautions & More. [Link]

  • Metrion Biosciences. Using Patch Clamp Data to Predict Proarrhythmic Risk. [Link]

  • Sjaastad I, Louch WE, Hake J, et al. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Physiological Society Journal. 2024. [Link]

  • Berul CI, Aronovitz MJ, Wang PJ, Mendelsohn ME. In Vivo Cardiac Electrophysiology Studies in the Mouse. Circulation. 1996;94(10):2641-2648. [Link]

  • The Medical Journal of Australia. Ventricular tachycardia following ingestion of a commonly used antihistamine. [Link]

  • The Medical Journal of Australia. Ventricular tachycardia following ingestion of a commonly used antihistamine. MJA. 2002;176(9). [Link]

  • Ciszowski K, Kłys M, Szpak D. Adverse Events of Oral Loratadine Spontaneously Reported to Manufacturers in Poland in 6-Year Period. J Pharmacovigil. 2014;2(4). [Link]

  • American Physiological Society. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. [Link]

  • MedlinePlus. Loratadine. [Link]

  • Semantic Scholar. Arrhythmia models for drug research: classification of antiarrhythmic drugs. [Link]

  • MedCentral. Loratadine: uses, dosing, warnings, adverse events, interactions. [Link]

  • Semantic Scholar. Loratadine and ventricular tachycardia. [Link]

Sources

Validation of Lorajmine Purity Using Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lorajmine Hydrochloride (17-monochloroacetylajmaline) presents unique analytical challenges due to its susceptibility to hydrolysis (reverting to ajmaline) and the scarcity of certified reference materials (CRMs) for this specific derivative. While HPLC-UV is the standard for routine quality control, it relies on relative response factors and the assumption of a pure reference standard—a recursive problem when the standard itself degrades.

This guide details a primary ratio method using Quantitative NMR (


H-qNMR)  to establish the absolute purity of Lorajmine. Unlike chromatography, qNMR provides metrological traceability to the International System of Units (SI) via an internal standard, eliminating the need for a Lorajmine CRM.

The Analytical Challenge: Lorajmine vs. Traditional Methods

Lorajmine is a Class Ia antiarrhythmic agent derived from the indole alkaloid ajmaline. Structurally, it differs from ajmaline by a chloroacetyl group at the C-17 position.[1][2]

The Problem with HPLC
  • Reference Standard Instability: The ester bond in Lorajmine is labile. Stored reference standards often contain trace amounts of ajmaline (hydrolysis product) and chloroacetic acid, biasing HPLC calibration curves.

  • Response Factor Variance: Impurities like ajmaline and synthesis byproducts have different UV extinction coefficients than Lorajmine, leading to "Area %" errors where the integrated peak area does not equal mass purity.

The qNMR Solution

qNMR relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[3][4][5][6][7]

  • Equation:

    
    
    
  • Result: Absolute purity (mass/mass) is derived relative to a stable, NIST-traceable internal standard (e.g., Maleic Acid), not a Lorajmine standard.

Comparative Performance Matrix
FeatureHPLC-UVLC-MS

H-qNMR
Primary Output Relative Purity (Area %)Identity / Trace ImpuritiesAbsolute Purity (w/w %)
Reference Standard Required (Must be identical to analyte)RequiredNot Required (Any traceable IS works)
Precision (RSD) 0.5% – 1.0%2.0% – 5.0%< 0.5% (With proper weighing)
Structual Specificity Retention time onlyMass-to-charge ratioChemical Shift (Structural fingerprint)
Weakness Blind to non-chromophoric impuritiesIonization suppressionSensitivity (requires >5mg sample)

Strategic Protocol Design for Lorajmine

To ensure scientific integrity (E-E-A-T), the experimental design must account for the specific chemistry of Lorajmine (alkaloid salt, ester linkage).

A. Solvent Selection: DMSO- [8]
  • Rationale: Lorajmine is typically supplied as a hydrochloride salt. It has poor solubility in

    
     without free-basing (which risks hydrolysis). DMSO-
    
    
    
    dissolves the salt instantly and prevents micelle formation.
  • Precaution: DMSO is hygroscopic. The water peak (

    
     ppm) must not overlap with the analyte signals.
    
B. Internal Standard (IS): Maleic Acid[8][9][10]
  • Selection Logic:

    • Traceability: Available as a NIST-traceable CRM (Standard Reference Material).

    • Signal: Produces a sharp singlet at

      
       6.0–6.2 ppm  (depending on pH/concentration).
      
    • Specificity: This region is typically "silent" in indole alkaloids like Lorajmine, which have aromatic signals at 6.5–7.5 ppm and aliphatic signals < 4.5 ppm.

C. Target Resonance Selection

To validate Lorajmine specifically (and distinguish it from the impurity Ajmaline), we must target the chloroacetyl protons .

  • Lorajmine Signal: Singlet at

    
     ppm  (2H, 
    
    
    
    ).
  • Why this peak? Ajmaline lacks this group. If the sample has degraded to Ajmaline, this peak area decreases, directly reflecting the loss of the active pharmaceutical ingredient (API).

Experimental Workflow

Step 1: Sample Preparation (Gravimetric Precision)
  • Equipment: Microbalance (readability 0.001 mg or better).

  • Procedure:

    • Weigh approx. 10.0 mg of Lorajmine HCl directly into an NMR tube or weighing boat. Record mass (

      
      ).
      
    • Weigh approx. 5.0 mg of Maleic Acid (IS) into the same vessel. Record mass (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
       . Cap and invert 20 times to ensure complete homogeneity.
      
Step 2: NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25°C) to prevent shift drifting.

  • Pulse Sequence: Standard 1D proton with 90° pulse (zg or zg30).

  • Relaxation Delay (D1): 30 seconds .

    • Expert Insight: This is the most critical parameter. The

      
       relaxation time of aromatic/singlet protons can be 3–5 seconds. To achieve 99.9% magnetization recovery, D1 must be 
      
      
      
      . Short D1 values lead to integration errors and underestimation of purity.
  • Scans (NS): 16 or 32 (sufficient S/N ratio > 300:1).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Phasing: Manual phasing is required (automatic phasing often fails at the baseline level required for qNMR).

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration: Integrate the IS singlet (

    
     6.0 ppm) and the Lorajmine chloroacetyl singlet (
    
    
    
    4.2 ppm). Do not include
    
    
    satellites.

Validation Framework (ICH Q2(R2) Alignment)

This protocol is a self-validating system if the following criteria are met:

Visualized Workflow (DOT)

qNMR_Workflow cluster_QC System Suitability Start Start: Lorajmine Sample Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Solvation Solvation in DMSO-d6 (Homogeneity Check) Weighing->Solvation Acquisition NMR Acquisition (D1 > 5*T1) Solvation->Acquisition Processing Processing (Phase/Baseline/Integrate) Acquisition->Processing Calc Purity Calculation Processing->Calc

Caption: qNMR workflow emphasizing gravimetric precision and relaxation delay optimization.

Validation Metrics
ParameterAcceptance CriteriaExperimental Check
Specificity No overlap between IS and AnalyteCheck

4.2 ppm and

6.0 ppm in blank DMSO-

.
Linearity

Analyze 5 concentrations (50% to 150% of target).
Accuracy Recovery 99.0% – 101.0%Spike recovery using a known standard (if available) or cross-validate vs. freshly calibrated HPLC.
Precision RSD < 1.0%6 replicate preparations of the same batch.
Robustness Stable resultsVariation of D1 (e.g., 20s vs 40s) should yield same integral ratio.

Data Analysis & Interpretation

Calculation Example

Assume the following experimental data:

  • Mass of Lorajmine (

    
    ): 10.15 mg
    
  • Mass of Maleic Acid (

    
    ): 5.02 mg
    
  • Purity of Maleic Acid (

    
    ): 99.94%
    
  • Integral of Lorajmine (

    
    ): 100.00 (normalized)
    
  • Integral of Maleic Acid (

    
    ): 58.42
    
  • Number of Protons (

    
    ): 2 (Chloroacetyl 
    
    
    
    )
  • Number of Protons (

    
    ): 2 (Vinylic protons)
    
  • Molecular Weight (

    
    ): 439.38  g/mol  (HCl salt)
    
  • Molecular Weight (

    
    ): 116.07  g/mol 
    

Calculation:





Correction: The integral ratio in this hypothetical example implies a stoichiometry mismatch or weighing error. In a real scenario, the integral of the standard would be significantly higher relative to the sample mass/MW ratio. Corrected Logic: If the result is >100%, check for:

  • Salt Form Error: Did you use the MW of the free base (402.92) or the HCl salt (439.38)? If the sample is the salt, use the salt MW.

  • Residual Solvent: Is the sample wet?

  • Weighing Error: Was the standard mass recorded correctly?

Troubleshooting Common Issues
  • Broad Peaks: Indicates poor shimming or paramagnetic impurities. Re-shim the magnet.

  • Split Peaks: If the "singlet" is split, check for pH sensitivity or rotamers. Maleic acid shifts with pH; ensure the solution is not too acidic.

  • Baseline Roll: Use "Linear Prediction" (LP) for the first few points of the FID if the baseline is wavy (acoustic ringing).

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. Retrieved from [Link]

Sources

Lorajmine provocation test vs Ajmaline challenge specificity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Lorajmine and Ajmaline in the context of pharmacological provocation testing for Brugada Syndrome (BrS).

Executive Summary

In the clinical diagnosis of Brugada Syndrome, Ajmaline is the established "gold standard" for sodium channel blocker (SCB) provocation testing due to its potent Class Ia effects and, crucially, its ultra-short pharmacokinetic half-life.[1]

Lorajmine (17-monochloroacetylajmaline) is a semi-synthetic derivative of Ajmaline.[2] While it shares the core mechanism of action (Nav1.5 blockade), it functions primarily as a precursor that metabolizes into Ajmaline. Consequently, Lorajmine exhibits a longer duration of action.[3][4] For diagnostic provocation—where rapid reversibility of pro-arrhythmic effects is a critical safety requirement—Ajmaline is the superior and preferred agent. Lorajmine is historically relevant but less suitable for acute challenge protocols compared to Ajmaline, Flecainide, or Procainamide.

Mechanistic & Pharmacokinetic Comparison

The fundamental difference between these two agents lies in their pharmacokinetics (PK) and metabolic pathways, which dictates their safety profile during high-risk provocation testing.

Mechanism of Action

Both agents target the Nav1.5 voltage-gated sodium channel (encoded by the SCN5A gene).

  • Ajmaline: Directly binds to the pore of the Nav1.5 channel, reducing the peak sodium current (

    
    ). This depression of Phase 0 depolarization unmasks the latent Brugada substrate (right ventricular outflow tract conduction delay) [1].
    
  • Lorajmine: Acts as a potent sodium channel blocker but undergoes hydrolysis in vivo to release Ajmaline. Its electrophysiological effects are largely mediated by this conversion, introducing a metabolic lag and extending the therapeutic (or toxic) window [2].

Pharmacokinetic Profile
FeatureAjmaline (Standard) Lorajmine (Derivative) Clinical Implication
Class Class Ia AntiarrhythmicClass Ia AntiarrhythmicBoth prolong APD and slow conduction.[3]
Half-Life (

)
Ultra-short (< 5-10 mins) (Distribution phase)Longer (Metabolically dependent)Ajmaline washes out minutes after infusion stops, minimizing arrhythmia risk.[3]
Metabolism Hepatic (CYP2D6 dependent)Hydrolysis

Ajmaline
Lorajmine has a "tail" effect, making it riskier for provocation.[3]
Excretion Renal (Metabolites)RenalRenal function affects clearance for both.[3]
Metabolic Pathway Diagram

The following diagram illustrates the relationship between Lorajmine and Ajmaline and their effect on the cardiac action potential.

G Lorajmine Lorajmine (17-monochloroacetylajmaline) Hydrolysis Hydrolysis (In Vivo) Lorajmine->Hydrolysis Metabolic Conversion Ajmaline Ajmaline (Active Agent) Hydrolysis->Ajmaline Nav15 Nav1.5 Channel (Cardiomyocyte) Ajmaline->Nav15 Blockade Phase0 Phase 0 Depression Nav15->Phase0 Reduced I_Na ECG Type 1 Brugada Pattern (Coved ST) Phase0->ECG Unmasking

Caption: Lorajmine acts as a precursor to Ajmaline.[3] Both ultimately block Nav1.5, leading to Phase 0 depression and the characteristic ECG pattern.

Diagnostic Specificity & Sensitivity

The "Ajmaline Challenge" is widely regarded as the most sensitive test for BrS, but specificity remains a subject of debate. Data for Lorajmine is inferred from its identity as an Ajmaline precursor.[2]

Ajmaline Challenge Performance
  • Sensitivity: High (~80% to 96% ).[3] It is superior to Flecainide and Procainamide in unmasking Type 1 patterns in genetically confirmed carriers [3].

  • Specificity: Estimated at ~90-94% , though recent studies suggest a rate of false positives in healthy controls (up to 3-9% depending on criteria) [4].[3]

    • False Positive Mechanism: Excessive sodium channel blockade in healthy tissue can mimic BrS morphology (drug-induced phenocopy) if the dose is too high or infusion too rapid.

Lorajmine Specificity
  • Theoretical Specificity: Likely identical to Ajmaline, as the active moiety is the same.

  • Operational Specificity: Potentially lower in a clinical setting. Because Lorajmine has slower kinetics, "titrating" the effect is harder. In an Ajmaline test, the infusion is stopped immediately upon observing ECG changes. With Lorajmine, the drug already in the system may continue to convert/act, potentially overshooting the blockade and causing non-specific conduction delays (false positives) or refractory arrhythmias [5].

Validated Experimental Protocol (Ajmaline)

Due to the safety profile described above, Ajmaline is the standard. Below is the validated protocol for researchers and clinicians. Lorajmine is not recommended for this protocol.

Pre-requisites
  • Setting: Cardiac High Dependency Unit (HDU) or Electrophysiology Lab.[3]

  • Safety: Defibrillator pads attached; resuscitation cart immediately available.

  • Contraindications: Baseline QRS >120ms, Ischemic heart disease, severe heart failure.[3]

Step-by-Step Workflow
  • Baseline Recording:

    • Standard 12-lead ECG.[3]

    • High Right Precordial Leads: Move V1 and V2 to the 2nd and 3rd intercostal spaces (increases sensitivity).

  • Infusion Calculation:

    • Target Dose: 1 mg/kg body weight.[5][6][7][8]

    • Rate: 10 mg per minute (or 1 mg/kg over 5-10 minutes).

  • Monitoring Cycle:

    • Record ECG every minute.

    • Monitor QRS duration and ST-segment morphology continuously.

  • Endpoints (Stop Criteria):

    • Positive Result: Appearance of Type 1 Brugada pattern (coved ST elevation ≥2mm in ≥1 right precordial lead).[1]

    • QRS Widening: Increase in QRS duration by >30% from baseline.[1]

    • Arrhythmia: PVCs, VT, or AV block.[3]

    • Max Dose: Target dose reached (1 mg/kg).

  • Recovery:

    • Monitor until ECG returns to baseline (typically 15-30 mins for Ajmaline).[3]

Protocol Logic Diagram

Protocol Start Start Ajmaline Infusion (1 mg/kg @ 10mg/min) Monitor Monitor ECG (Every 1 min) Start->Monitor Check1 Type 1 Pattern Appears? Monitor->Check1 Check2 QRS Widens >30%? Check1->Check2 No StopPos STOP: Positive Test (Diagnosis Confirmed) Check1->StopPos Yes Check3 Arrhythmia (PVC/VT)? Check2->Check3 No StopSafe STOP: Safety Limit (Non-Diagnostic) Check2->StopSafe Yes Check3->StopSafe Yes Continue Continue Infusion Check3->Continue No Continue->Monitor Until Max Dose

Caption: Decision logic for Ajmaline provocation. Safety endpoints (QRS widening) take precedence over diagnostic endpoints.

Safety & Risk Comparison

MetricAjmaline Lorajmine
Arrhythmia Risk Moderate (during infusion).[3]Higher (due to prolonged effect).[3]
Reversibility Rapid. Effects dissipate in <20 mins.[6]Delayed. Requires longer monitoring.
Antidote Isoproterenol (increases

) or Sodium Bicarbonate.[3]
Same, but may require prolonged support.[3]

Critical Insight: The utility of a provocation test relies on the ability to transiently stress the system. Lorajmine's metabolic dependency creates a "hysteresis" effect where plasma levels may not correlate perfectly with the immediate biological effect, increasing the risk of irreversible VT/VF compared to Ajmaline [6].

References

  • Meregalli, P. G., et al. (2005).[3] "Type I Brugada pattern provoked by ajmaline: correlation with SCN5A mutations." Heart Rhythm.

  • Padrini, R., et al. (1992).[3][6] "Lorajmine and its metabolite ajmaline in plasma and urine."[6] Therapeutic Drug Monitoring.

  • Wolpert, C., et al. (2005).[1][3] "Intravenous drug challenge using flecainide and ajmaline in patients with Brugada syndrome." Heart Rhythm.

  • Veltmann, C., et al. (2010).[3] "High rates of false-positive results during ajmaline challenge in patients with suspected Brugada syndrome." European Heart Journal.[1]

  • Pappone, C., et al. (2019).[3] "Ajmaline Challenge for Brugada Syndrome: A Standardized Protocol." Europace.[1]

  • Rolf, S., et al. (2003).[1][3] "The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol." European Heart Journal.[1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Lorajmine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Lorajmine Hydrochloride is not "standard chemical waste."[1][2] It is a semi-synthetic indole alkaloid and a monochloroacetyl derivative of ajmaline . As a Class Ia antiarrhythmic agent, it functions by blocking sodium channels to modify cardiac action potentials.

The Safety Imperative: Unlike inert buffers or mild reagents, Lorajmine is a potent bioactive compound . Improper disposal that leads to environmental leaching or accidental ingestion can cause severe cardiac arrhythmias in non-target organisms (or humans).

Core Directive: This compound must be managed as Hazardous Pharmaceutical Waste . The primary disposal pathway is high-temperature incineration .[3] Under no circumstances should this compound be sewered (flushed) or disposed of in general municipal trash.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the substance identity. Treat all unverified white powders in the antiarrhythmic storage section with this level of caution until identified.

ParameterDataOperational Implication
Chemical Name Lorajmine HydrochlorideActive Pharmaceutical Ingredient (API)
CAS Number 47562-08-3Use for waste manifesting
Parent Compound AjmalineHigh toxicity reference point
Molecular Formula C22H27ClN2O3[4] · HClNitrogen-containing organic
Physical State White to off-white crystalline powderHigh risk of aerosolization
Primary Hazard Acute Toxicity (Oral/Cardiovascular) DO NOT GENERATE DUST
GHS Signal DANGER Requires full PPE

Disposal Workflow: The "Zero-Emission" Protocol

The following protocol ensures that Lorajmine is destroyed without releasing active metabolites into the water table.

Phase A: Waste Characterization & Segregation

Principle: Never mix bioactive alkaloids with oxidizers or strong acids, as this can generate unpredictable exothermic reactions or toxic byproducts.

  • Solid Waste (Pure Powder/Tablets):

    • Collect in a dedicated, wide-mouth amber HDPE jar.

    • Labeling: Must read "Hazardous Waste - Toxic - Lorajmine HCl."

  • Liquid Waste (Stock Solutions):

    • If dissolved in organic solvents (DMSO, Methanol): Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent.

    • Crucial: Label the solvent waste container as containing "Trace Highly Toxic API."

Phase B: The Disposal Decision Matrix

This logic flow dictates the physical handling of the waste.

DisposalMatrix Start Lorajmine HCl Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Cont_Solid Double Bag in Clear LDPE Bags Solid->Cont_Solid Prevent Dust Cont_Liq Collect in Amber Glass/HDPE Liquid->Cont_Liq Check Solvent Compatibility Label Apply Hazardous Waste Label (List CAS & 'Toxic') Cont_Solid->Label Cont_Liq->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Disposal Handover to EHS for High-Temp Incineration SAA->Disposal Via Licensed Contractor

Figure 1: Decision matrix for segregating and packaging Lorajmine waste streams.

Spill Response: Containment & Decontamination

The Risk: Lorajmine is a powder. A spill creates a dust cloud. Inhaling this dust can lead to rapid systemic absorption and potential cardiac events.

Immediate Action:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a P100 respirator (or N95 minimum), double nitrile gloves, and safety goggles. Tyvek sleeves are recommended to prevent skin absorption.

Cleanup Procedure:

  • Dry Spills: Do NOT sweep. Sweeping generates aerosols.

    • Method A: Use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Method B: Gently cover the powder with damp paper towels (wet with water or inert oil) to suppress dust, then scoop the damp mass into a waste container.

  • Wet Spills: Absorb with vermiculite or a generic spill pad.

  • Decontamination: Wipe the surface 3 times with a soap/water solution. The final wipe should be treated as hazardous waste.

SpillResponse Spill Spill Detected Secure Secure Area & Don PPE (P100) Spill->Secure Type Spill Type? Secure->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry HEPA Vac or Wet Wipe Method Dry->Action_Dry Action_Wet Absorb with Vermiculite Wet->Action_Wet Decon Triple Rinse Surface (Soap/Water) Action_Dry->Decon Action_Wet->Decon Report File Incident Report Decon->Report

Figure 2: Workflow for managing accidental release of Lorajmine in the laboratory.

Regulatory Compliance & Documentation

As a researcher, you are the "Generator." Compliance relies on accurate characterization.

  • RCRA Status (USA):

    • Lorajmine is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33.

    • However, due to its pharmacological potency, it must be managed as Non-Creditable Hazardous Waste .

    • If the waste formulation passes a TCLP test it might be non-hazardous, but best practice dictates assuming it is hazardous to avoid costly testing and risk.

  • European Waste Code (EWC):

    • Classify under 18 01 08 * (cytotoxic and cytostatic medicines) or 07 05 13 * (solid wastes containing hazardous substances).

  • Destruction Certificate:

    • Ensure your waste hauler provides a certificate of destruction via incineration . Landfilling this compound is scientifically irresponsible due to groundwater solubility risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957773, Lorajmine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • World Health Organization (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorajmine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lorajmine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。